Oxotremorine M
Description
Properties
Molecular Formula |
C11H19IN2O |
|---|---|
Molecular Weight |
322.19 |
Synonyms |
N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxotremorine M at Muscarinic Acetylcholine Receptors
This guide provides a comprehensive technical overview of the mechanism of action of Oxotremorine M, a classical and widely utilized muscarinic acetylcholine receptor agonist. It is intended for researchers, scientists, and drug development professionals engaged in cholinergic pharmacology and related fields. This document delves into the molecular interactions, signaling cascades, and functional consequences of Oxotremorine M's engagement with the five muscarinic acetylcholine receptor subtypes (M1-M5).
Introduction: The Significance of Oxotremorine M in Cholinergic Research
Oxotremorine M is the N-methyl quaternary derivative of oxotremorine, a synthetic parasympathomimetic drug.[1] Unlike its parent compound, Oxotremorine M does not cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions.[1] It is a non-selective agonist, meaning it activates all five subtypes of muscarinic acetylcholine receptors (mAChRs).[1][2] This property, combined with its high potency, has established Oxotremorine M as a cornerstone research tool for elucidating the physiological and pathological roles of the cholinergic system. Its ability to induce a range of effects, including smooth muscle contraction, glandular secretion, and alterations in cardiac function, allows for the detailed investigation of muscarinic receptor signaling in diverse tissues.[3] Furthermore, in preclinical models, the centrally acting parent compound, oxotremorine, is used to induce tremors and ataxia, providing a model for studying Parkinsonian symptoms and for the screening of potential anti-Parkinsonian drugs.[4]
Molecular Interaction with Muscarinic Receptors: A Non-Selective Agonist Profile
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[5] The five subtypes (M1-M5) share a high degree of homology in their orthosteric binding site, the pocket where the endogenous agonist acetylcholine and other direct agonists like Oxotremorine M bind.[6]
Binding Affinity and Potency
Oxotremorine M exhibits high affinity and potent agonist activity across all five human muscarinic receptor subtypes. The table below summarizes the binding affinities (Ki) and functional potencies (EC50) of Oxotremorine M at human M1-M5 receptors, compiled from various in vitro studies. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, radioligand used, assay conditions).
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Primary G-protein Coupling |
| M1 | 1.12 nM[7] | ~32 nM (pERK1/2)[8] | Gq/11[9] |
| M2 | ~17 nM[7] | ~0.14 µM (ICa inhibition)[10] | Gi/o[9] |
| M3 | Data not consistently available | Data not consistently available | Gq/11[9] |
| M4 | Data not consistently available | 88.7 nM (Calcium mobilization)[11] | Gi/o[9] |
| M5 | Data not consistently available | Data not consistently available | Gq/11[9] |
Note: The available data for Oxotremorine M's binding affinity and functional potency can be variable across different studies and experimental setups. The values presented here are representative examples from the literature.
Structural Basis of Interaction
While a crystal structure of Oxotremorine M bound to a muscarinic receptor is not yet available, insights into its binding mode can be inferred from the structures of muscarinic receptors bound to other ligands and from site-directed mutagenesis studies. The orthosteric binding pocket is located within the transmembrane helices. Key interactions for agonists typically involve:
-
Anionic Aspartate: A conserved aspartate residue in transmembrane domain 3 (TM3) forms a crucial ionic bond with the positively charged nitrogen atom of cholinergic ligands, including the quaternary ammonium group of Oxotremorine M.[12][13]
-
Aromatic Residues: Aromatic residues in TMs 5, 6, and 7 form a "hydrophobic pocket" that interacts with the bulk of the agonist molecule through van der Waals forces and potential π-π stacking interactions.[13][14] Site-directed mutagenesis studies have shown that mutating these aromatic residues can significantly reduce agonist binding affinity.[15][16]
-
Hydrogen Bonding: Conserved serine, threonine, and tyrosine residues within the binding pocket can form hydrogen bonds with the agonist, contributing to binding affinity and activation.[15][16] Mutagenesis of these residues has been shown to decrease the binding affinity of agonists, including oxotremorine and oxotremorine-M, without significantly affecting antagonist binding.[17][18]
The following diagram illustrates a simplified model of the key interactions within the muscarinic receptor orthosteric binding site.
Caption: Simplified model of Oxotremorine M binding to the muscarinic receptor.
Downstream Signaling Pathways: A Tale of Two G-Proteins
The activation of muscarinic receptors by Oxotremorine M initiates distinct intracellular signaling cascades depending on the receptor subtype and its preferential coupling to specific heterotrimeric G-proteins.[9]
Gq/11-Coupled Receptors: M1, M3, and M5
The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family.[9] Upon activation by Oxotremorine M, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a key signaling event that mediates a wide range of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC then phosphorylates a variety of intracellular proteins, leading to further downstream signaling and modulation of cellular function.
Caption: Gq/11 signaling pathway activated by Oxotremorine M.
Gi/o-Coupled Receptors: M2 and M4
The M2 and M4 receptor subtypes preferentially couple to G-proteins of the Gi/o family.[9] Activation of these receptors by Oxotremorine M leads to the dissociation of the G-protein into its αi/o and βγ subunits, which then mediate several downstream effects:
-
Inhibition of Adenylyl Cyclase: The αi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels counteracts the effects of stimulatory signals that act via cAMP and protein kinase A (PKA).
-
Modulation of Ion Channels: The βγ subunit complex can directly interact with and modulate the activity of ion channels. A prominent example is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in the heart by M2 receptor stimulation, which leads to hyperpolarization and a decrease in heart rate.[3] The βγ subunits can also inhibit voltage-gated calcium channels, leading to a reduction in neurotransmitter release at presynaptic terminals.
Caption: Gi/o signaling pathway activated by Oxotremorine M.
Functional Selectivity and Biased Agonism
While Oxotremorine M is considered a non-selective agonist, the concept of functional selectivity or biased agonism is an important consideration in modern pharmacology.[6] This phenomenon describes the ability of an agonist to preferentially activate a subset of the signaling pathways coupled to a single receptor. Although extensive studies on Oxotremorine M's biased agonism are not widely available, it is plausible that it may exhibit subtle biases in its signaling profile at different receptor subtypes or in different cellular contexts.[19] This could contribute to the complexity of its pharmacological effects and warrants further investigation.
Experimental Protocols for Characterizing Oxotremorine M's Mechanism of Action
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of Oxotremorine M with muscarinic receptors.
Radioligand Binding Assay: Competition Binding
This protocol describes a competition binding assay to determine the binding affinity (Ki) of Oxotremorine M for a specific muscarinic receptor subtype using the non-selective antagonist radioligand [3H]-N-methylscopolamine ([3H]-NMS).
Principle: Unlabeled Oxotremorine M competes with a fixed concentration of [3H]-NMS for binding to the receptor. The concentration of Oxotremorine M that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Workflow for a competition radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a serial dilution of Oxotremorine M in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Oxotremorine M at various concentrations (or buffer for total binding, or a high concentration of a non-labeled antagonist like atropine for non-specific binding).
-
[3H]-NMS at a fixed concentration (typically at or below its Kd).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the Oxotremorine M concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization (FLIPR Assay)
This protocol describes a fluorescent-based assay to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by Oxotremorine M, using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium. The FLIPR instrument measures the change in fluorescence in real-time after the addition of Oxotremorine M.
Workflow Diagram:
Caption: Workflow for a FLIPR calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells expressing the Gq/11-coupled muscarinic receptor of interest into a black-walled, clear-bottom 96- or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5, or Calcium 6) and an anion-exchange inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[20][21]
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Assay Execution:
-
Prepare a compound plate containing a serial dilution of Oxotremorine M at a higher concentration (e.g., 5x or 10x) than the final desired concentration.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
The instrument will then automatically add the Oxotremorine M from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The FLIPR software will generate kinetic traces of fluorescence intensity versus time for each well.
-
The response can be quantified as the peak fluorescence intensity, the area under the curve, or the change in fluorescence from baseline.
-
Plot the response against the logarithm of the Oxotremorine M concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: IP-One HTRF Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following the activation of Gq/11-coupled muscarinic receptors.
Principle: This is a competitive immunoassay. IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. When the labeled antibody and the d2-labeled IP1 are in close proximity, a FRET signal is generated. The amount of IP1 produced by the cells is inversely proportional to the HTRF signal.
Workflow Diagram:
Caption: Workflow for an IP-One HTRF assay.
Step-by-Step Protocol:
-
Cell Stimulation:
-
Plate cells expressing the Gq/11-coupled muscarinic receptor in a suitable microplate (e.g., 96- or 384-well).
-
On the day of the assay, remove the culture medium and add stimulation buffer containing LiCl (to inhibit the degradation of IP1).[22]
-
Add varying concentrations of Oxotremorine M to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and Reagent Addition:
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark to allow the competitive binding reaction to reach equilibrium.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (terbium cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
The HTRF ratio is inversely proportional to the amount of IP1 produced. To facilitate data interpretation, the data can be transformed to represent a positive signal.
-
Plot the signal against the logarithm of the Oxotremorine M concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[24]
-
Conclusion
Oxotremorine M remains an indispensable pharmacological tool for the study of muscarinic acetylcholine receptors. Its characterization as a potent, non-selective agonist has provided a wealth of information on the diverse physiological roles of the cholinergic system. A thorough understanding of its mechanism of action, from its molecular interactions within the receptor binding pocket to the intricate downstream signaling cascades it initiates, is crucial for any researcher working in this field. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these interactions, enabling the continued exploration of muscarinic receptor pharmacology and the development of novel therapeutic agents targeting this important receptor family.
References
-
FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved February 22, 2026, from [Link]
- Zhang, H., Wang, Y., & Zhang, J. (2012). Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 13(12), 16359–16374.
- Wess, J., Gdula, D., & Brann, M. R. (1991). Site-directed mutagenesis of the m3 muscarinic receptor: identification of a series of threonine and tyrosine residues involved in agonist but not antagonist binding. The EMBO journal, 10(12), 3729–3734.
- Wess, J., Gdula, D., & Brann, M. R. (1991). Site-directed mutagenesis of the m3 muscarinic receptor: identification of a series of threonine and tyrosine residues involved in agonist but not antagonist binding. The EMBO Journal, 10(12), 3729–3734.
- Hulme, E. C., Jakubík, J., & Doležal, V. (2010). Mutagenic Mapping Suggests a Novel Binding Mode for Selective Agonists of M1 Muscarinic Acetylcholine Receptors. Molecular Pharmacology, 77(3), 439–449.
- Saldívar-González, F. I., Lazcano-Pérez, F., & Arias-Montaño, J. A. (2014). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site.
-
HTRF IP-One assay used for functional screening. (n.d.). BMG LABTECH. Retrieved February 22, 2026, from [Link]
- Jolivet-Gougeon, A., Guérin, B., Levesque, A., & Rossignol, B. (1999). Site-directed mutagenesis of the putative human muscarinic M2 receptor binding site. European Journal of Pharmacology, 377(2–3), 225–234.
-
FLIPR® Calcium Assay Cells used in the assay were stably tr. (n.d.). Retrieved February 22, 2026, from [Link]
-
oxotremorine [Ligand Id: 302] activity data from GtoPdb and ChEMBL. (n.d.). Retrieved February 22, 2026, from [Link]
-
Allman, K. (n.d.). The agonist binding site of the M1 muscarinic acetylcholine receptor probed by scanning mutagenesis. UCL Discovery. Retrieved February 22, 2026, from [Link]
-
Muscarinic Receptor Agonists and Antagonists. (2001, February 28). SciSpace. Retrieved February 22, 2026, from [Link]
-
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology. [Link]
-
Oxotremorine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
How Does a FLIPR Calcium Assay Work? (2023, July 26). United Relay. Retrieved February 22, 2026, from [Link]
-
cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. (n.d.). Retrieved February 22, 2026, from [Link]
- Caulfield, M. P., & Higgins, G. A. (1991). Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells. British Journal of Pharmacology, 104(1), 39–44.
- Zwart, R., Ensinger, C., & Wang, X. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms.
- Bacanak, M., & Aycicek, A. (2018). Health Sciences Muscarinic M1 and M2 receptors, fasting and seizure development in animals. DergiPark.
- Rándáková, A., & Jakubík, J. (2021). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 169, 105641.
-
Muscarinic Acetylcholine Receptors. (2008, November 12). Dartmouth Undergraduate Journal of Science. Retrieved February 22, 2026, from [Link]
- Thomas, E. A., & Ehlert, F. J. (1993). M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum. The Journal of Pharmacology and Experimental Therapeutics, 267(3), 1137–1145.
- Freedman, S. B., Harley, E. A., & Iversen, L. L. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical Research, 20(6), 669–674.
- Bridges, T. M. (2014). Discovery, Optimization, and Characterization of Novel Subtype-Selective M5 Muscarinic Acetylcholine Receptor Ligands. Vanderbilt University.
- Thomas, T. L., & Rho, T. (1997). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. Pflügers Archiv: European Journal of Physiology, 433(4), 433–440.
- Ringdahl, B. (1985). An alkylating derivative of oxotremorine interacts irreversibly with the muscarinic receptor. Molecular Pharmacology, 27(4), 463–470.
-
Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line Cat. No. M00238 Version 07272020. (n.d.). GenScript. Retrieved February 22, 2026, from [Link]
- Bradley, S. J., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 180(4), 635–647.e18.
-
A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2025, March 5). MDPI. Retrieved February 22, 2026, from [Link]
-
Muscarinic Acetylcholine Receptor Antibodies. (n.d.). Retrieved February 22, 2026, from [Link]
- Jerusalinsky, D., Harvey, A. L., & Kornisiuk, E. (1997). Fig. 1. Inhibition curves of the binding of [ 3 H]N-methylscopolamine...
- Mash, D. C., & Flynn, D. D. (1993).
- Eva, C., & Costa, E. (1991). [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. The Journal of Pharmacology and Experimental Therapeutics, 258(2), 703–709.
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Technical Analysis: Oxotremorine M Binding Affinity & Pharmacology
[1][2]
Executive Summary
Oxotremorine M (Oxo-M) is the quaternary methyl-iodide salt of the muscarinic agonist oxotremorine.[1] Unlike its tertiary amine parent, Oxo-M is highly polar and does not readily cross the blood-brain barrier, making it a critical tool for isolating peripheral muscarinic responses or for use in in vitro systems where membrane permeability is controlled.
In drug development, Oxo-M serves as a non-selective reference full agonist . Its utility lies not in subtype selectivity, but in its ability to define the "high-affinity" agonist state of muscarinic receptors (M1–M5). This guide details the binding kinetics, affinity values (
Pharmacological Profile: Binding vs. Function
A common pitfall in muscarinic pharmacology is conflating binding affinity (measured by displacement of an antagonist) with functional potency . As an agonist, Oxo-M binding is best described by the Two-State Model of receptor activation, where the receptor exists in equilibrium between an uncoupled low-affinity state (
Comparative Affinity & Potency Table
The following values represent a synthesis of data from CHO cell expression systems and radioligand binding assays. Note the significant divergence between affinities measured against antagonists (
| Parameter | M1 Receptor (Gq-coupled) | M2 Receptor (Gi/o-coupled) | M3 Receptor (Gq-coupled) |
| Binding Affinity ( | 4.6 – 6.5 (Low Affinity State) | 6.4 (Low Affinity State) | ~5.8 – 6.2 (Low Affinity State) |
| Binding Affinity ( | 8.95 (High Affinity State) | 7.77 (High Affinity State) | ~7.5 – 8.0 (High Affinity State) |
| Functional Potency ( | 6.68 | ~7.0 | ~5.8 (1.6 |
| Intrinsic Efficacy | Full Agonist | Full Agonist | Full/Partial Agonist* |
*Note: Efficacy at M3 is highly system-dependent (receptor reserve).
Mechanistic Insight: The GTP Shift
When characterizing Oxo-M, the addition of GTP
-
Experimental Validation: If your
for Oxo-M shifts rightward (lower affinity) by >10-fold upon adding GTP S, you have successfully labeled a functional G-protein coupled receptor population.
Signaling Pathways & Mechanism
Oxo-M activates distinct signaling cascades depending on the receptor subtype. This divergence is critical when selecting the appropriate functional readout (e.g., Calcium flux vs. cAMP inhibition).
Signaling Cascade Visualization
Figure 1: Differential signaling pathways activated by Oxotremorine M at Gq vs. Gi coupled receptors.
Experimental Protocol: Radioligand Competition Binding
This protocol is designed to determine the affinity (
Reagents & Preparation
-
Membrane Source: CHO-K1 cells stably expressing hM1, hM2, or hM3.
-
Radioligand:
-N-Methylscopolamine ( -NMS).[2] Concentration: ~0.2 nM ( is typically ~0.1–0.3 nM). -
Competitor: Oxotremorine M (10 pM to 100
, half-log dilutions). -
Non-Specific Control: Atropine (10
).[3] -
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM
, pH 7.4.
Workflow Diagram
Figure 2: Step-by-step workflow for the radioligand competition binding assay.
Data Analysis (Self-Validating Logic)
To ensure data integrity, apply the Cheng-Prusoff correction :
- : Derived from your Oxo-M displacement curve.
-
: Concentration of
-NMS added (e.g., 0.2 nM). -
: Dissociation constant of
-NMS (determined previously via saturation binding).
Quality Control Check:
If the Hill slope (
References
-
BindingDB / ChEMBL. Oxotremorine M Activity Data. (2008).[3][4] Bioorganic & Medicinal Chemistry, 16: 3049-3058. Link
-
Birdsall, N.J., et al. (1978). The binding of agonists to brain muscarinic receptors.[5][6][7] Molecular Pharmacology.[7] (Classic reference for Two-State Model).
-
MedChemExpress. Oxotremorine M iodide Product Monograph & Biological Activity.Link
- Dong, H., et al. (2002). Differential coupling of muscarinic M1, M2, and M3 receptors to phosphoinositide hydrolysis. Journal of Pharmacology and Experimental Therapeutics.
-
Guide to Pharmacology. Muscarinic Acetylcholine Receptors: Ligand Activity.Link
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- 2. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two affinity states of M1 muscarine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Oxotremorine M (Oxotremorine Methiodide)
A Precision Probe for Peripheral and In Vitro Muscarinic Signaling
Executive Summary
Oxotremorine M (Oxo-M) is the N-methyl quaternary ammonium derivative of the classic muscarinic agonist oxotremorine.[1] Unlike its parent compound, which is a tertiary amine capable of crossing the blood-brain barrier (BBB) to induce central tremors, Oxotremorine M is permanently charged and BBB-impermeable. This physicochemical distinction renders it a critical tool for isolating peripheral muscarinic responses in vivo and serving as a highly potent, non-selective reference agonist in in vitro receptor binding and functional assays.
This guide details the molecular architecture, stability parameters, and validated experimental protocols for utilizing Oxotremorine M in drug discovery and signal transduction research.
Part 1: Molecular Identity & Structural Analysis
The functional divergence between Oxotremorine and Oxotremorine M lies in the quaternization of the pyrrolidine nitrogen. This modification locks the molecule into a permanently charged state, significantly altering its pharmacokinetic profile while retaining—and often enhancing—its affinity for the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs).
Chemical Specification Table
| Property | Specification |
| Common Name | Oxotremorine M (Oxotremorine Methiodide) |
| IUPAC Name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide |
| CAS Number | 3854-04-4 |
| Molecular Formula | C₁₁H₁₉IN₂O |
| Molecular Weight | 322.19 g/mol |
| Structure Class | Quaternary Ammonium Salt (Aminoalkyne derivative) |
| Key Feature | Permanently charged cation (Quaternary N); BBB Impermeable |
Structural Diagram
The following diagram illustrates the core structure and the critical quaternary nitrogen responsible for its peripheral restriction.
Part 2: Physicochemical Properties & Handling
Expert Insight: The stability of Oxotremorine M is heavily dependent on moisture control. As a quaternary salt, it is hygroscopic. Improper storage leads to hydrolysis of the butynyl linker or aggregation, resulting in inconsistent potency in functional assays.
Solubility & Stability Profile
| Solvent | Max Solubility | Preparation Notes |
| Water | ~100 mM (32 mg/mL) | Preferred. Dissolves instantly. pH neutral. |
| DMSO | ~100 mM | Soluble, but unnecessary for most aqueous assays. |
| Ethanol | Low/Insoluble | Avoid. Quaternary salts precipitate in pure EtOH. |
| Storage (Solid) | -20°C | Store desiccated. Protect from light. Stable for >2 years.[2][3] |
| Storage (Solution) | -80°C | Aliquot immediately. Avoid freeze-thaw cycles. |
Handling Protocol:
-
Weighing: equilibrate the vial to room temperature before opening to prevent condensation.
-
Solvent: Use degassed, deionized water or PBS (pH 7.4).
-
Light Sensitivity: While not acutely photolabile, solutions should be kept in amber vials to prevent slow oxidative degradation of the alkyne moiety.
Part 3: Pharmacology & Mechanism of Action[6]
Oxotremorine M is a non-selective full agonist at all five muscarinic receptor subtypes (M1–M5). However, its utility stems from its ability to discriminate between high-affinity (G-protein coupled) and low-affinity (uncoupled) receptor states.
Receptor Binding Profile
-
High Affinity State (KH): Oxo-M binds with nanomolar affinity (Ki ≈ 1–10 nM) to receptors pre-coupled to G-proteins.
-
Low Affinity State (KL): In the presence of GTP (which uncouples the G-protein), affinity drops to micromolar levels.
-
Application: This "GTP shift" makes Oxo-M a superior radioligand or competitor for studying receptor-effector coupling efficiency compared to partial agonists like pilocarpine.
Signal Transduction Pathways
Oxo-M activates distinct pathways depending on the receptor subtype expressed in the target tissue.
Advanced Mechanism (NMDA & KCNQ): Recent studies indicate Oxo-M can potentiate NMDA receptor currents via both muscarinic-dependent (SRC kinase activation) and independent mechanisms, and inhibit KCNQ2/3 potassium channels, contributing to increased neuronal excitability in slice preparations [1].
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM Volume:[3] 1 mL
-
Calculate Mass: For Oxotremorine M (MW 322.19), weigh 3.22 mg .
-
Dissolution: Add 1.0 mL of sterile, deionized water. Vortex for 10 seconds. The powder should dissolve instantly.
-
Filtration: If using for cell culture, filter through a 0.22 µm PES syringe filter.
-
Aliquot: Dispense 50 µL aliquots into sterile microcentrifuge tubes.
-
Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C. Do not refreeze after thawing.
Protocol B: Muscarinic Competition Binding Assay
Objective: Determine the affinity (Ki) of a test compound by displacing a radioligand, using Oxo-M as a reference full agonist control.
Reagents:
-
Membrane prep (e.g., CHO-M1 cells or Rat Brain homogenate).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Workflow:
-
Plate Setup: Use 96-well plates.
-
Total Binding: Membrane + [³H]-NMS + Buffer.
-
Non-Specific Binding (NSB): Membrane + [³H]-NMS + Atropine (1 µM).
-
Oxo-M Curve: Membrane + [³H]-NMS + Oxo-M (10⁻¹¹ M to 10⁻⁴ M).
-
-
Incubation: Incubate at 25°C for 60 minutes. Equilibrium is reached faster with Oxo-M than with hydrophobic agonists.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site or two-site competition model.
-
Note: A two-site fit for Oxo-M indicates the presence of G-protein coupled (High Affinity) and uncoupled (Low Affinity) receptors.[4]
-
Part 5: The Blood-Brain Barrier (BBB) Distinction
This is the most critical selection criterion for researchers.
| Feature | Oxotremorine (Sesquifumarate) | Oxotremorine M (Methiodide) |
| Structure | Tertiary Amine | Quaternary Ammonium |
| Charge at pH 7.4 | Mostly Ionized (Equilibrium) | Permanently Ionized |
| BBB Penetration | HIGH | NEGLIGIBLE |
| Primary Use | CNS models (Parkinson's tremors) | Peripheral assays, Brain slices, In vitro |
| In Vivo Effect | Central tremor, ataxia, salivation | Peripheral salivation, bradycardia, gut motility |
Self-Validating Check: If your experiment requires systemic injection to study brain muscarinic receptors, do not use Oxotremorine M. Use Oxotremorine sesquifumarate. If you are applying drugs directly to brain slices or cells, Oxotremorine M is preferred due to its higher water solubility and potency.
References
-
Zwart, R. et al. (2018).[5] Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms.[5] Biochemical and Biophysical Research Communications, 495(1), 481-486.[5] Link
-
Birdsall, N. J., et al. (1978). The binding of agonists to brain muscarinic receptors.[4][6] Molecular Pharmacology, 14(5), 723-736.[4] Link
-
Brown, D. A., et al. (1980). Muscarinic excitation of sympathetic ganglion cells.[7] British Journal of Pharmacology, 70(4), 530P.
-
Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379. Link
-
Tocris Bioscience. Oxotremorine M Product Datasheet. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Oxotremorine M iodide | AChR | TargetMol [targetmol.com]
- 4. Two affinity states of M1 muscarine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The muscarinic receptor agonist oxotremorine methiodide evokes a nicotinic response in mammalian sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solubilization of Oxotremorine M in Water and DMSO
Abstract
Oxotremorine M, a potent non-selective muscarinic acetylcholine receptor (mAChR) agonist, is a critical tool in neuroscience and pharmacology research.[1][2] Its utility in experimental settings is fundamentally dependent on proper solubilization, which ensures solution homogeneity, accurate dosing, and reproducibility. This document provides a comprehensive guide to the solubilization of Oxotremorine M in two common laboratory solvents: aqueous solutions (water, buffers) and dimethyl sulfoxide (DMSO). We will explore the underlying chemical principles, present detailed, field-tested protocols, and offer insights into best practices for solution preparation, storage, and application in research settings.
Introduction to Oxotremorine M
Oxotremorine M is the N-methyl quaternary ammonium derivative of oxotremorine.[3] As a quaternary amine, it carries a permanent positive charge and, unlike its tertiary amine precursor, does not readily cross the blood-brain barrier.[3] This property makes it an invaluable tool for studying peripheral muscarinic receptor effects without the confounding central nervous system impacts like tremors and ataxia associated with oxotremorine.[3] It is widely used to investigate mAChR signaling, to probe receptor subtype functions, and as a reference agonist in drug discovery and development assays.[2][4][5]
Accurate and consistent preparation of Oxotremorine M solutions is the first critical step in any experiment. The choice of solvent—typically water or DMSO—depends on the required stock concentration, the experimental system (e.g., in vitro cell culture vs. in vivo administration), and stability requirements.
Physicochemical Properties and Safety
Understanding the fundamental properties of the specific form of Oxotremorine M being used is crucial. The most commonly available form is the iodide salt.
Table 1: Physicochemical Properties of Oxotremorine M (Iodide Salt)
| Property | Value | Source(s) |
| Chemical Name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide | Tocris Bioscience[1] |
| Molecular Formula | C₁₁H₁₉IN₂O | Tocris Bioscience[1] |
| Molecular Weight | 322.19 g/mol | Tocris Bioscience[1] |
| CAS Number | 3854-04-4 | Tocris Bioscience[1] |
| Appearance | White to light yellow solid | MedChemExpress, Sigma-Aldrich[4][6] |
| Storage (Solid) | Desiccate at -20°C | Tocris Bioscience[1] |
Note on different salt forms: Another compound, Oxotremorine sesquifumarate, is sometimes referenced. It has a different molecular weight (~380.4 g/mol ) and distinct solubility profiles (e.g., ~14 mg/mL in DMSO and ~3 mg/mL in PBS pH 7.2).[7][8] It is imperative for researchers to confirm the exact salt form they are using from the supplier's documentation. This guide will focus on the more common Oxotremorine M iodide .
Critical Safety Information
Oxotremorine M and its related compounds are potent cholinergic agents and are classified as highly toxic.
-
Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled.[9][10]
-
Handling Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] Avoid generating dust. Do not get in eyes, on skin, or on clothing.[7][9] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Protocol 1: Solubilization in Aqueous Solutions (Water & Buffers)
Scientific Principle
Oxotremorine M iodide is a salt containing a quaternary ammonium cation and an iodide anion. This ionic nature makes it readily soluble in polar protic solvents like water and aqueous buffers (e.g., PBS, HBSS). The dissolution process involves the hydration of these ions by water molecules, leading to a stable aqueous solution.
Applications
Aqueous solutions are ideal for:
-
In vivo studies requiring direct injection.
-
In vitro assays where organic solvents may interfere with the biological system.
-
Experiments requiring physiological pH and osmolarity from the outset.
Step-by-Step Protocol for Aqueous Stock Preparation
-
Pre-Weighing: Allow the vial of solid Oxotremorine M to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Oxotremorine M powder into a sterile, appropriate-sized tube (e.g., a polypropylene conical or microcentrifuge tube).
-
Solvent Addition: Add the required volume of high-purity water (e.g., Milli-Q®) or desired aqueous buffer (e.g., PBS, pH 7.2) to the tube.
-
Dissolution: Cap the tube securely and vortex at medium speed for 30-60 seconds. Visually inspect for complete dissolution. If particulates remain, brief sonication in a water bath (5-10 minutes) can be used to facilitate dissolution.[4][11]
-
Sterilization (for cell-based assays): If the solution will be used in a sterile cell culture environment, it must be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube.[4][11] This step is critical to prevent contamination.
-
Use and Storage: It is strongly recommended to prepare aqueous solutions fresh on the day of use.[7] If short-term storage is unavoidable, aliquot the solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[4][11] Avoid repeated freeze-thaw cycles.
Workflow Visualization
Caption: Aqueous solubilization workflow for Oxotremorine M.
Protocol 2: Solubilization in Dimethyl Sulfoxide (DMSO)
Scientific Principle
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. Its ability to act as both a hydrogen bond acceptor and to have strong dipole-dipole interactions allows it to effectively solvate Oxotremorine M, often achieving much higher concentrations than in aqueous solutions.[4][5][11] It is critical to use anhydrous (or newly opened) DMSO, as it is hygroscopic; absorbed water can reduce the solubility of many compounds.[4][11]
Applications
High-concentration DMSO stock solutions are ideal for:
-
Long-term storage and compound library management.
-
In vitro cell-based assays, where the stock is serially diluted into a large volume of aqueous culture medium.
-
Experiments requiring a wide range of final concentrations.
Step-by-Step Protocol for DMSO Stock Preparation
-
Pre-Weighing & Weighing: Follow steps 1 and 2 from the aqueous protocol.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex at room temperature. Gentle warming in a water bath (up to 40-50°C) or brief sonication can be employed if dissolution is slow.[12] Many suppliers note that sonication is recommended or needed for high concentrations.[4][5]
-
Storage: Aliquot the DMSO stock solution into single-use volumes in tightly sealed tubes (to prevent moisture absorption) and store at -20°C or -80°C.[4][11] Under these conditions, the solution is stable for at least 6 months.[4][11]
Diluting DMSO Stocks for Cell Culture
The most critical step when using DMSO stocks is the dilution into aqueous media for cell-based experiments. High concentrations of DMSO are cytotoxic.[13]
-
Calculate Dilution: Determine the dilution factor needed to achieve the final desired experimental concentration while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%, with ≤0.1% being safest for sensitive or primary cells).[13]
-
Serial Dilution (Recommended): For high dilution factors, perform an intermediate serial dilution of the DMSO stock into your cell culture medium or buffer.
-
Final Dilution: Add the final, diluted stock solution to the cell culture wells dropwise while gently swirling the plate to ensure rapid and homogenous mixing. This prevents localized high concentrations of DMSO and compound precipitation.[13][14]
-
Control Group: Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[12]
Workflow Visualization
Caption: Workflow for DMSO stock and working solution preparation.
Comparative Summary and Best Practices
Table 2: Comparison of Water and DMSO as Solvents for Oxotremorine M
| Feature | Aqueous Solutions (Water/PBS) | DMSO Solutions |
| Max Solubility | Lower (e.g., 8.33 - 32.22 mg/mL)[1][4] | Very High (e.g., 100 - 125 mg/mL)[4][5] |
| Primary Use Case | In vivo studies, direct application in sensitive in vitro assays. | High-concentration stock preparation for long-term storage and in vitro screening. |
| Solution Stability | Low. Recommended for fresh preparation.[7] | High. Stable for ≥6 months at -80°C.[4][11] |
| Storage | -20°C to -80°C (short-term), avoid freeze-thaw cycles. | -20°C to -80°C (long-term). |
| Key Consideration | Must be filter-sterilized for cell culture use. | Final concentration in assays must be kept low (e.g., <0.5%) to avoid cytotoxicity.[13] |
Troubleshooting
-
Precipitation upon dilution: If a DMSO stock precipitates when diluted into aqueous buffer, you may have exceeded the compound's aqueous solubility limit. To resolve this, lower the concentration of the working solution or consider using a co-solvent system for in vivo formulations, such as those containing PEG300 and Tween-80, though these must be validated for your specific application.[4][5]
-
Compound won't dissolve: Ensure you are using high-quality, anhydrous DMSO.[4][11] Employ sonication or gentle warming as described. Verify the correct salt form and its corresponding solubility data.
References
-
Eurofins DiscoverX. (2026). Oxotremorine-M Background Information. [Link]
-
Taylor & Francis Online. (Date not specified). Oxotremorine – Knowledge and References. [Link]
-
PubChem, National Institutes of Health. (Date not specified). Oxotremorine. [Link]
-
Tocris Bioscience by Bio-Techne. (2026). Oxotremorine M (1067). [Link]
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
LifeTein. (Date not specified). How to dissolve peptides in DMSO?. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Oxotremorine-M [discoverx.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxotremorine M iodide | AChR | TargetMol [targetmol.com]
- 6. Oxotremorine M solid 63939-65-1 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
Application Notes and Protocols for the Preparation of Oxotremorine M Stock Solutions for In Vitro Assays
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation, storage, and quality control of Oxotremorine M stock solutions intended for in vitro pharmacological assays. As a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist, the accuracy of Oxotremorine M concentration in experimental setups is paramount for reproducible and reliable data. This document outlines the critical chemical properties of Oxotremorine M, provides step-by-step instructions for solubilization in both aqueous and organic solvents, and discusses the implications of solvent choice on experimental outcomes. Best practices for storage, handling, and quality control are also detailed to ensure the integrity and stability of the prepared stock solutions.
Introduction: The Significance of Precise Agonist Preparation
Oxotremorine M is a widely utilized pharmacological tool for investigating the function of muscarinic acetylcholine receptors (M1-M5) in various physiological and pathological processes.[1][2] It acts as an agonist, mimicking the effect of the endogenous neurotransmitter acetylcholine, thereby activating these G-protein coupled receptors (GPCRs).[3][4] The activation of mAChRs initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, depending on the receptor subtype (M1, M3, M5 coupling to Gq/11 and M2, M4 coupling to Gi/o).[4][5][6]
Given its potent activity, often in the micromolar to nanomolar range, minor inaccuracies in the concentration of Oxotremorine M can lead to significant variations in experimental results.[3][7] Therefore, the meticulous preparation of stock solutions is a foundational step for any in vitro study, ensuring the validity and reproducibility of the generated data. This guide is designed to equip researchers with the necessary knowledge and protocols to prepare high-quality Oxotremorine M stock solutions.
Chemical and Physical Properties of Oxotremorine M
A thorough understanding of the physicochemical properties of Oxotremorine M is essential for its proper handling and the preparation of stable, accurate stock solutions.
| Property | Value | Source(s) |
| Chemical Name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide | [8] |
| Synonym(s) | Oxotremorine methiodide | [8] |
| CAS Number | 3854-04-4 | [7][9] |
| Molecular Formula | C₁₁H₁₉IN₂O | [8] |
| Molecular Weight | 322.19 g/mol | [8] |
| Appearance | White solid | |
| Solubility | Water: up to 100 mM (32.22 mg/mL)[7], DMSO: Soluble[7], Ethanol: 4.6 mg/mL[8] | [7][8] |
| Storage | Desiccate at -20°C for long-term storage. Can be stored at 2-8°C for short periods.[8] | [8] |
Signaling Pathway of Muscarinic Acetylcholine Receptors
To appreciate the importance of accurate agonist concentration, it is helpful to visualize the downstream consequences of receptor activation.
Caption: General workflow for preparing Oxotremorine M stock solutions.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Calculate the required mass : Based on the molecular weight of Oxotremorine M (322.19 g/mol ), calculate the mass needed for your desired volume. For 1 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 322.19 g/mol = 0.0322 g = 32.22 mg
-
-
Weigh the compound : Accurately weigh 32.22 mg of Oxotremorine M solid using a calibrated analytical balance.
-
Dissolve : Add the weighed solid to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Mix : Vortex the solution until the solid is completely dissolved.
-
Sterilization (Optional but Recommended) : If the solution will be added directly to sterile cell cultures, filter-sterilize through a 0.22 µm syringe filter. [3]6. Use : Use the freshly prepared aqueous solution immediately or within the same day. [10]
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
-
Calculate the required mass : As in the previous protocol, weigh 32.22 mg of Oxotremorine M for 1 mL of a 100 mM stock solution.
-
Dissolve : Add the weighed solid to a sterile, DMSO-compatible tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mix : Vortex the solution thoroughly. Gentle warming or sonication can be used to aid dissolution if necessary. [11]4. Aliquot : Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. [12][13]5. Storage : Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). [3]
Quality Control and Best Practices
To ensure the reliability of your experiments, implementing quality control measures for your stock solutions is highly recommended.
-
Purity and Identity : Always source Oxotremorine M from a reputable supplier and review the Certificate of Analysis for purity data (e.g., by HPLC). [9]* Accurate Weighing : Use a calibrated analytical balance and appropriate weighing techniques to minimize errors.
-
Solvent Purity : Use high-purity, sterile solvents to prevent contamination and degradation of the compound.
-
Avoid Repeated Freeze-Thaw Cycles : Aliquoting the stock solution into single-use volumes is crucial for maintaining its stability. [12][13]* Proper Labeling : Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Solvent Control : In your experiments, always include a vehicle control group treated with the same final concentration of the solvent used to prepare the drug stock solution. This will help to differentiate the effects of the drug from any potential effects of the solvent. [14][15]
Safety Precautions
While the safety data sheet for Oxotremorine M iodide indicates it is not classified as hazardous, the sesquifumarate salt is classified as fatal if swallowed, in contact with skin, or if inhaled. [16][17]Therefore, it is prudent to handle all forms of Oxotremorine with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [8]* Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. * In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the relevant Safety Data Sheet (SDS) for detailed safety information before handling. [16][17]
Conclusion
The preparation of accurate and stable stock solutions of Oxotremorine M is a fundamental prerequisite for obtaining reliable and reproducible data in in vitro pharmacological studies. By understanding the chemical properties of Oxotremorine M, making informed decisions about solvent selection, and adhering to meticulous preparation and storage protocols, researchers can ensure the integrity of their experimental tool and the validity of their scientific findings.
References
-
Pharmacology of Oxotremorine. (2025, January 21). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Stenberg, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 189–198. Retrieved from [Link]
-
Yılmaz, S., & Gök, A. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Applied Biological Sciences, 16(1), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxotremorine. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Grzesiak, J., et al. (2011). The effect of organic solvents on selected microorganisms and model liposome membrane. Folia Microbiologica, 56(5), 433–439. Retrieved from [Link]
-
Hossain, M. A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. International Journal of Pharmacology, 12(5), 517-524. Retrieved from [Link]
-
Noce, C., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1198–1204. Retrieved from [Link]
-
Nguyen, T. H. N., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(9), 1497-1506. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
7TM Antibodies. (n.d.). Muscarinic Acetylcholine Receptor Phosphorylation Assays. Retrieved from [Link]
-
ResearchGate. (2025, August 6). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
PubChem. (n.d.). Oxotremorine. Retrieved from [Link]
-
ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? Retrieved from [Link]
-
Pharmaguideline. (n.d.). Quality Control. Retrieved from [Link]
-
Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(4), 7-8. Retrieved from [Link]
-
Di Paolo, M., et al. (2021). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Frontiers in Pharmacology, 12, 738986. Retrieved from [Link]
-
World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]
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NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]
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Li, Y., et al. (2025, January 5). Status analysis of quality control of administered infusion solution with cytotoxic drugs. Journal of Oncology Pharmacy Practice. Retrieved from [Link]
-
Dong, M. W. (2022, April 15). Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. Retrieved from [Link]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
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In vivo dosage of Oxotremorine M for inducing tremors in mice
Application Note: In Vivo Dosage & Protocol for Oxotremorine-Induced Tremors
Part 1: Executive Summary & Critical Compound Selection
Core Directive: This guide addresses a common but critical nomenclature error in cholinergic research: the distinction between Oxotremorine and Oxotremorine M .
The "M" Pitfall: Researchers intending to induce central tremors often inadvertently select Oxotremorine M (Oxotremorine methiodide) based on catalog similarity.
-
Oxotremorine M is a quaternary ammonium salt.[1][2] It is permanently charged and does not cross the blood-brain barrier (BBB) efficiently. Systemic administration (IP/SC) results in profound peripheral parasympathomimetic effects (salivation, lacrimation, diarrhea) with no central tremor .
-
Oxotremorine (typically Oxotremorine Sesquifumarate) is a tertiary amine. It is uncharged at physiological pH, readily crosses the BBB, and is the correct agent for inducing Parkinsonian-like tremors and central cholinergic activation.
Recommendation: If your objective is to induce central tremors in mice via systemic injection, do not use Oxotremorine M . Use Oxotremorine Sesquifumarate .[3] The protocol below focuses on the correct usage of the sesquifumarate salt, while noting the utility of Oxotremorine M as a peripheral control.
Part 2: Scientific Background & Mechanism[1][4][5][6][7][8]
Mechanism of Action: Oxotremorine is a non-selective muscarinic acetylcholine receptor (mAChR) agonist with high affinity for M1 and M4 receptors in the striatum.
-
Pathway: Activation of striatal M1 (Gq-coupled) and M4 (Gi-coupled) receptors disrupts the balance between the direct and indirect basal ganglia pathways.
-
Result: This cholinergic over-activation mimics the striatal cholinergic/dopaminergic imbalance seen in Parkinson’s Disease (PD), manifesting as resting tremor, rigidity, and hypothermia.
Visualizing the Signaling Pathway:
Caption: Mechanism of Oxotremorine-induced central tremors vs. peripheral effects.
Part 3: Experimental Protocol
Compound Preparation
| Component | Specification | Notes |
| Agonist | Oxotremorine Sesquifumarate | NOT Oxotremorine M. Store desiccant at -20°C. |
| Vehicle | 0.9% Sterile Saline | Prepare fresh daily.[3] Oxidizes rapidly in solution. |
| Concentration | 0.05 - 0.1 mg/mL | Adjust based on mouse weight (typ. 10 mL/kg injection volume). |
| Peripheral Block | Methylscopolamine or Methylatropine | Optional: Use if peripheral side effects confound scoring. |
Dose Optimization (Mouse)
-
Strain: C57BL/6J or Swiss Webster (Male, 8-12 weeks).
-
Route: Subcutaneous (SC) is preferred over IP for more stable absorption and longer duration of tremor.
-
Dosage Range:
| Dose (mg/kg, SC) | Effect Profile | Application |
| 0.05 - 0.1 | Sub-threshold / Mild | Binding studies; Hypothermia onset. |
| 0.20 - 0.30 | Optimal Tremor Induction | Standard Protocol. Clear, scoreable tremors; manageable toxicity. |
| > 0.50 | Severe / Toxic | High mortality; severe respiratory distress; seizures. Avoid. |
Note: Doses refer to the free base. If using the sesquifumarate salt, adjust calculation (Salt/Base ratio ≈ 1.6).
Step-by-Step Workflow
Step 1: Acclimatization (T - 60 min) Move animals to the testing room 1 hour prior. Ambient temperature must be controlled (22°C ± 1°C) as Oxotremorine induces hypothermia which can exacerbate tremor variability.
Step 2: Pre-treatment (Optional) (T - 30 min) If testing an antagonist or neuroprotective drug, administer IP/PO 30-60 minutes before Oxotremorine.
-
Control: To isolate central tremors from peripheral shaking (due to salivation distress), pretreat with Methylatropine (1 mg/kg IP) . This quaternary antagonist blocks peripheral receptors but spares central ones.
Step 3: Induction (T = 0) Administer Oxotremorine Sesquifumarate (0.2 mg/kg SC) at the nape of the neck (loose skin). Note the exact time.
Step 4: Observation & Scoring (T + 5 to T + 60 min) Place mouse in a clear observation cylinder (inverted beaker) or open field.
-
Latency: Tremors typically begin within 5-10 minutes.
-
Peak: 15-30 minutes post-injection.
-
Duration: Subsides by 60-90 minutes.
Visualizing the Workflow:
Caption: Temporal workflow for Oxotremorine tremor assay.
Part 4: Data Analysis & Scoring
Quantitative tremor scoring is subjective unless using a force-plate transducer. For manual observation, use the validated Mayo Scale (modified for mice).
Tremor Scoring Scale:
| Score | Description | Behavioral Markers |
| 0 | No Tremor | Normal locomotion and grooming. |
| 1 | Mild | Intermittent tremors of head/ears; visible only when immobile. |
| 2 | Moderate | Continuous tremors of head and tail; visible during movement. |
| 3 | Severe | Whole-body intense tremors; Straub tail; gait ataxia. |
| 4 | Incapacitating | Violent shaking; loss of righting reflex; seizures (Endpoint). |
Peripheral Signs (for verification of injection success): Even if tremors are blocked by a test drug, peripheral signs confirm Oxotremorine delivery:
-
Salivation (wet chin/chest).
-
Lacrimation (reddish tears/chromodacryorrhea).
-
Defecation (soft/wet pellets).
Part 5: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Tremors Observed | Wrong Compound (Oxo-M) | Check label. If "Methiodide", switch to Sesquifumarate. |
| Dose too low | Increase to 0.3 mg/kg SC. | |
| High Mortality | Dose too high | Reduce dose. Ensure weight-based calculation is correct. |
| Hypothermia | Use a heating pad or maintain room temp >22°C. | |
| Inconsistent Data | Stress | Handle animals gently; stress exacerbates cholinergic response. |
| Peripheral Dominance | Systemic toxicity | Pre-treat with Methylatropine (1 mg/kg) to unmask central tremor. |
References
-
Sethy, V. H., & Francis, J. W. (1990). Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding.[1] Journal of Pharmacological Methods, 23(4), 285–296.[1] Link
- Establishes the poor BBB permeability of Oxotremorine M compared to Oxotremorine.
- Ringdahl, B., & Jenden, D. J. (1983). Pharmacological properties of oxotremorine and its analogs. Life Sciences, 32(21), 2401–2413.
-
BenchChem. (2025).[3] Application Notes: Oxotremorine-Induced Parkinson's Disease Model in Rats. Link
- Provides standard industry protocols for dosage and prepar
-
Clement, J. G. (1988). Device for quantitating tremor activity in mice: antitremor activity of atropine versus soman- and oxotremorine-induced tremors.[4] Journal of Pharmacological Methods, 19(4), 329-337. Link
- Validates the dose-response rel
-
Stengel, P. W., et al. (2000). Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice.[5] PNAS, 97(15). Link
- Demonstrates the specificity of Oxotremorine (0.01-0.3 mg/kg) for central tremor induction.
Sources
- 1. Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. OLB-PM-02770314 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Intraperitoneal Administration of Oxotremorine M in Rats
Focus: Peripheral Muscarinic Stimulation & Blood-Brain Barrier Selectivity Studies
Part 1: Executive Summary & Critical Distinction
⚠️ CRITICAL WARNING: COMPOUND SELECTIVITY Before proceeding, verify your reagent. There are two common forms of Oxotremorine used in research. They are not interchangeable:
-
Oxotremorine Sesquifumarate (Tertiary Amine): Lipophilic. Crosses the Blood-Brain Barrier (BBB) efficiently. Used to induce central tremors (Parkinson’s models) and central cholinergic activation.
-
Oxotremorine M (Methiodide) (Quaternary Ammonium): Highly polar. Does NOT cross the BBB efficiently. Used to study peripheral muscarinic receptors (heart, gut, glands) or to serve as a peripheral control in CNS studies.
This guide focuses exclusively on Oxotremorine M (Oxo-M). If your goal is to induce central tremors in rats, this is likely the wrong compound; using Oxo-M at high doses to force CNS entry will result in peripheral respiratory failure (bronchoconstriction/secretions) before central tremors occur.
Part 2: Pharmacology & Mechanism[1]
Mechanistic Profile
Oxotremorine M (Oxo-M) is a non-selective muscarinic acetylcholine receptor (mAChR) agonist with high affinity for M1–M5 subtypes. Due to its quaternary ammonium structure, it is permanently charged, preventing passive diffusion across the endothelial tight junctions of the BBB.
Primary Applications:
-
Peripheral Autonomic Studies: Inducing salivation, lacrimation (chromodacryorrhea), and gut hypermotility.
-
BBB Integrity Assays: Used as a probe; if central effects (tremors) are observed at low doses, it indicates BBB compromise.
-
Differentiating Central vs. Peripheral Mechanisms: Used alongside Oxotremorine sesquifumarate to isolate peripheral components of drug action.
Pathway Visualization
The following diagram illustrates the differential distribution of Oxotremorine variants.
Caption: Comparative pharmacokinetics. Oxotremorine M is restricted to the periphery, while the tertiary amine accesses the CNS.
Part 3: Pre-Experimental Planning
Reagent Preparation
Oxotremorine M is hygroscopic and light-sensitive.
-
Vehicle: Sterile 0.9% Saline (0.9% NaCl).
-
Stability: Prepare fresh on the day of the experiment. Aqueous solutions degrade rapidly if not frozen.
-
Concentration: Prepare a stock of 1.0 mg/mL.
Dose Optimization Table
Doses for Oxo-M are generally lower than Oxo-Sesquifumarate because peripheral receptors are directly accessible without BBB filtering.
| Target Effect | Recommended Dose (i.p.) | Expected Onset | Duration |
| Mild Autonomic Tone | 0.05 – 0.1 mg/kg | 5–10 min | 30–60 min |
| Robust Secretions | 0.2 – 0.5 mg/kg | 2–5 min | 60–90 min |
| Lethality Risk (LD50) | > 1.5 mg/kg | Rapid | N/A |
Note: Doses >0.5 mg/kg carry a high risk of respiratory distress due to excessive bronchial secretions.
Part 4: Detailed Protocol (Intraperitoneal Injection)
Materials
-
Sterile Saline (0.9%).
-
1 mL Syringes with 25G or 27G needles.
-
Rescue Agent (Mandatory): Atropine Methyl Nitrate (peripheral antagonist) or Atropine Sulfate.
Step-by-Step Workflow
Phase 1: Baseline Assessment[4]
-
Weigh rats accurately (g).[1]
-
Acclimate rats to the observation cage for 20 minutes.
-
Record baseline autonomic scores (Salivation, Lacrimation) to ensure no pre-existing stress markers (chromodacryorrhea).
Phase 2: Injection
-
Calculate injection volume based on body weight (Standard: 1 mL/kg or 2 mL/kg).
-
Example: For a 300g rat at 0.2 mg/kg dose (using 0.1 mg/mL solution), inject 0.6 mL.
-
-
Restrain the rat using the "scruff" technique or a towel wrap to expose the lower right quadrant of the abdomen.
-
Inject i.p., aspirating slightly to ensure no blood vessel or gut penetration.
Phase 3: Observation & Scoring
Monitor continuously for 60 minutes. Score using the Peripheral Muscarinic Scale :
| Score | Salivation | Chromodacryorrhea (Red Tears) | Defecation |
| 0 | Dry chin/fur | None | Normal |
| 1 | Wetness at lips | Trace red pigment at canthus | 1-2 soft pellets |
| 2 | Wetness on chin | Red rim around eye | Diarrhea |
| 3 | Wetness on neck | Bloody streaks on face | Profuse/Watery |
Phase 4: Rescue Protocol (Safety)
If a rat exhibits respiratory gasping or cyanosis (blue extremities), administer Atropine Sulfate (1 mg/kg, s.c. or i.p.) immediately. This blocks muscarinic receptors and reverses bronchial constriction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow including safety checkpoints for cholinergic crisis.
Part 5: Data Analysis & Troubleshooting
Interpreting Chromodacryorrhea
Rats possess Harderian glands that secrete porphyrins.[5] Under muscarinic stimulation (Oxo-M), these glands hyper-secrete, resulting in "red tears."
-
False Positive Check: Stress alone can cause mild chromodacryorrhea. Always compare against a saline-injected control group.
-
Quantification: Use filter paper to blot the eye and measure the diameter of the red stain for semi-quantitative analysis.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Peripheral Response | Hydrolysis of Oxo-M | Ensure fresh prep; keep powder desiccated at -20°C. |
| Unexpected Tremors | BBB Leakage or Wrong Drug | Verify compound ID. Check if animal model has compromised BBB (e.g., stroke model). |
| High Mortality | Bronchoconstriction | Reduce dose. Ensure Atropine is available. |
References
-
Ringdahl, B. (1986). Dissociation constants and relative efficacies of acetylcholine, (+)- and (-)-methacholine, and (+)- and (-)-3-acetoxyquinuclidine at muscarinic receptors in the guinea-pig ileum. British Journal of Pharmacology, 89(1), 7–13. Link
-
Sethy, V. H., & Francis, J. W. (1990).[6] Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding.[6] Journal of Pharmacological Methods, 23(4), 285–296.[6] Link
-
Mason, G., et al. (2004).[4][5][7][8] Non-invasively assessing disturbance and stress in laboratory rats by scoring chromodacryorrhoea.[7][8][9] Alternatives to Laboratory Animals, 32(Suppl 1), 153-159. Link
-
Bymaster, F. P., et al. (1998). Molecular control of muscarinic receptor signaling. Journal of Pharmacology and Experimental Therapeutics, 286(2), 1084-1093. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxotremorine M (iodide) | CAS 3854-04-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Oxotremorine M iodide | AChR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-invasively assessing disturbance and stress in laboratory rats by scoring chromodacryorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refinementdatabase.org [refinementdatabase.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. karger.com [karger.com]
Application Notes: Characterizing Gq-Coupled Receptor Activation with Oxotremorine M in Calcium Mobilization Assays
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding their activation and signaling is paramount in drug discovery. A common and robust method for studying GPCRs that couple to Gq/11 proteins is the calcium mobilization assay.[1] This application note provides a detailed guide to using Oxotremorine M, a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist, to measure the activation of Gq-coupled receptors through intracellular calcium release.[2][3]
Calcium ions (Ca²⁺) are critical second messengers that regulate a vast array of cellular processes.[4] GPCRs linked to the Gq/11 alpha subunit, upon agonist binding, activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm.[5] This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes, providing a direct measure of receptor activation.[6][7]
Oxotremorine M is a quaternary derivative of oxotremorine and acts as a full agonist at muscarinic receptors.[2] Specifically, the M1, M3, and M5 receptor subtypes couple to the Gq/11 signaling pathway, making Oxotremorine M an excellent tool compound for inducing and studying calcium mobilization in cells expressing these receptors.[8][9]
Principle of the Assay
This assay quantifies the activation of Gq-coupled muscarinic receptors by measuring the increase in intracellular calcium concentration following stimulation with Oxotremorine M. Cells expressing the receptor of interest are loaded with a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM.[7][10] Inside the cell, esterases cleave the AM ester group, trapping the fluorescent dye in the cytoplasm.[10][11] Upon binding to free calcium, the dye's fluorescence intensity increases significantly.[6][10] This change in fluorescence is monitored in real-time using a fluorescence plate reader, providing a kinetic profile of receptor activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events and the overall experimental procedure.
Oxotremorine M-Induced Calcium Mobilization Pathway
Caption: Oxotremorine M signaling cascade via Gq-coupled muscarinic receptors.
Calcium Mobilization Assay Workflow
Caption: Step-by-step experimental workflow for the calcium mobilization assay.
Materials and Reagents
-
Cell Line: A cell line stably or transiently expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-K1 cells expressing human M1 or M3 receptors).
-
Oxotremorine M: (Tocris, Cat. No. 2083 or equivalent). Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Calcium Assay Kit: A commercial kit such as the Fluo-4 No Wash Calcium Assay Kit is recommended for convenience and reproducibility.[7][10] These kits typically include:
-
Fluo-4 AM
-
A dispersing agent like Pluronic® F127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
-
Probenecid: (Optional, but often necessary). Prepare a 100x (e.g., 250 mM) stock solution.[11]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., F-12K for CHO-K1 cells) with supplements.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation® 3, FLIPR® Tetra).[6][12]
Detailed Experimental Protocol
This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.
Day 1: Cell Plating
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest cells using standard trypsinization methods.
-
Cell Seeding: Resuspend cells in their growth medium and adjust the density to achieve a 90-100% confluent monolayer on the day of the assay. A typical starting point is 40,000 to 80,000 cells per well in 100 µL.[10][13]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6]
Day 2: Assay Execution
-
Prepare Dye Loading Solution:
-
Equilibrate all kit components to room temperature before use.[10]
-
Prepare the 1X Assay Buffer as per the kit instructions (e.g., by diluting a 10X stock).
-
Prepare the Fluo-4 AM dye loading solution by adding the specified volume of Fluo-4 AM stock to the 1X Assay Buffer.[10]
-
Expertise Note: If your cell line is known to actively extrude the dye (e.g., CHO, HeLa), add Probenecid to the dye loading solution to a final working concentration of 2.5 mM.[6][14] Probenecid is an inhibitor of organic anion transporters and improves intracellular dye retention.[4][15][16] However, be aware that probenecid can sometimes alter calcium flux kinetics.[15][17] Newer dye formulations may not require its use.[15][17]
-
-
Load Cells with Dye:
-
Carefully add 100 µL of the dye loading solution to each well of the cell plate. For "no-wash" kits, this is added directly to the existing media.[10]
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by a 15-30 minute incubation at room temperature, protected from light.[10][13] This two-step incubation ensures complete de-esterification of the Fluo-4 AM.
-
-
Prepare Compound Plate:
-
During the cell incubation period, prepare a separate 96-well plate with serial dilutions of Oxotremorine M.
-
Prepare dilutions in 1X Assay Buffer at a concentration that is 5X the final desired concentration (as the instrument will typically add 25 µL from the compound plate to 100 µL in the cell plate).
-
Include wells with buffer only (vehicle control) and a positive control (e.g., a saturating concentration of a known agonist like ATP for endogenous purinergic receptors).
-
-
Run the Assay:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters:
-
Excitation/Emission: ~490 nm / ~525 nm for Fluo-4.[10]
-
Read Mode: Kinetic read.
-
Protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the Oxotremorine M solutions from the compound plate to the cell plate.
-
Continue the kinetic read immediately after compound addition for at least 60-180 seconds to capture the full calcium transient.[18]
-
-
-
Data Analysis and Interpretation
-
Data Processing: The raw data will be a time course of fluorescence intensity for each well. For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔRFU).
-
Dose-Response Curve: Plot the ΔRFU values against the logarithm of the Oxotremorine M concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value.[19] The EC₅₀ (half maximal effective concentration) is the concentration of Oxotremorine M that produces 50% of the maximal response and is a key measure of its potency.[20][21]
Sample Data Table
| Oxotremorine M Conc. (M) | Log [Oxo-M] | ΔRFU (Mean) | ΔRFU (SD) |
| 1.00E-10 | -10.0 | 150 | 25 |
| 1.00E-09 | -9.0 | 450 | 40 |
| 1.00E-08 | -8.0 | 2200 | 180 |
| 1.00E-07 | -7.0 | 7500 | 550 |
| 1.00E-06 | -6.0 | 12500 | 900 |
| 1.00E-05 | -5.0 | 13000 | 950 |
| 1.00E-04 | -4.0 | 13100 | 980 |
From a curve fit of such data, one could determine an EC₅₀ value. For example, an EC₅₀ of approximately 30 nM might be observed, indicating high potency.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Small Assay Window | Poor cell health; Low receptor expression; Inefficient dye loading; Rapid signal decay. | Confirm cell viability.[18] Optimize cell seeding density.[6] Ensure complete de-esterification of the dye. If using a cell line with high transporter activity, include probenecid in the loading buffer.[14] Ensure the plate reader is configured for a rapid kinetic read immediately after compound addition.[18] |
| High Well-to-Well Variability | Inconsistent cell numbers; Edge effects; Incomplete dye loading; Pipetting errors. | Ensure a uniform single-cell suspension during plating. Avoid using the outer wells of the plate. Ensure consistent incubation times and temperatures. Use automated liquid handlers for compound addition if possible. |
| High Background Fluorescence | Autofluorescence from compounds or media; Incomplete dye de-esterification. | Test compounds for autofluorescence in a cell-free plate. Use phenol red-free media for the assay. Increase the room temperature incubation time after dye loading to 30 minutes. |
| Response in Vehicle Control Wells | Mechanical stimulation of cells during injection; DMSO sensitivity. | Optimize the injection speed and height on the plate reader to minimize cell disturbance. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).[18] |
Conclusion
The calcium mobilization assay using Oxotremorine M is a powerful and high-throughput compatible method for studying the pharmacology of Gq-coupled muscarinic acetylcholine receptors. By providing a direct functional readout of receptor activation, this assay is invaluable for agonist screening, potency determination, and mechanistic studies in both academic research and industrial drug discovery settings. Careful optimization of cell handling, dye loading, and instrument settings is crucial for generating robust and reproducible data.
References
-
Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Smith, N. J., et al. (2021). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 99(5), 335-345. [Link]
-
ResearchGate. (2025, March 12). The role of probenecid in calcium ion measurement experiments. [Link]
-
Reactome. Activation of Gq by Muscarinic Acetylcholine Receptor M3. [Link]
-
Vargas, H. M., & Ringdahl, B. (1990). Antimuscarinic potency and functional selectivity of oxotremorine analogs at muscarinic receptor subtypes in the rat. Life Sciences, 47(22), 2065-2073. [Link]
-
Wang, T., et al. (2010). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. ASSAY and Drug Development Technologies, 8(6), 723-733. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor. [Link]
-
Park, S., et al. (2024). Molecular mechanism of muscarinic acetylcholine receptor M3 interaction with Gq. Communications Biology, 7(1), 323. [Link]
-
ResearchGate. (2020, October 14). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. [Link]
-
Gupta, N., et al. (1994). Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography. British Journal of Ophthalmology, 78(7), 549-553. [Link]
-
Tovey, S. C., & Willars, G. B. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (103), e53273. [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]
-
Zhang, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7311. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Taylor & Francis. Oxotremorine – Knowledge and References. [Link]
-
Rojas, E., et al. (1994). Modulation of Ca2+ and K+ permeabilities by oxotremorine-m (Oxo-m) in rodent pancreatic B-cells. FEBS Letters, 349(3), 381-385. [Link]
-
Dowling, M. R., & Challiss, R. A. J. (2005). An investigation of whether agonist-selective receptor conformations occur with respect to M2 and M4 muscarinic acetylcholine receptor signalling via Gi/o and Gs proteins. British Journal of Pharmacology, 145(7), 939-950. [Link]
-
BMG LABTECH. Fluorescent dyes for intracellular calcium. [Link]
-
Freedman, S. B., et al. (1988). Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors. British Journal of Pharmacology, 93(2), 437-445. [Link]
-
Wikipedia. EC50. [Link]
-
YouTube. (2025, January 21). Pharmacology of Oxotremorine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
GraphPad. GraphPad Prism 11 Curve Fitting Guide - The EC50. [Link]
-
Ehlert, F. J., et al. (2007). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 321(2), 580-589. [Link]
-
NCBI. (2019, November 1). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. [Link]
-
ResearchGate. (2016, August 28). How to statistically compare EC50 values of my agonists?[Link]
-
Quora. (2016, September 21). Why is the EC50 value used for agonist potency?[Link]
-
ResearchGate. Oxotremorine-M-stimulated changes to intracellular Ca 2+ concentration...[Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]
-
Springer Nature Experiments. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
-
Wikipedia. Muscarinic agonist. [Link]
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- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screen Quest™ Fluo-4 No Wash Calcium Assay Kit | AAT Bioquest [aatbio.com]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Is probenecid required for calcium assays? | AAT Bioquest [aatbio.com]
- 15. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 16. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
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- 21. quora.com [quora.com]
Application Note: Oxotremorine M Concentration Response Curves in Cell Culture
[1]
Abstract & Introduction
Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1] Chemically, it is the quaternary methiodide salt of oxotremorine.[2] Unlike its tertiary amine parent, Oxo-M is highly water-soluble and does not readily cross the blood-brain barrier, making it an ideal reference standard for in vitro cell-based assays.
In drug discovery, Oxo-M is frequently utilized to:
-
Validate Assay Performance: Serve as a full agonist positive control (
reference) to normalize the efficacy of novel partial agonists. -
Characterize Receptor Coupling: Interrogate both Gq/11-coupled pathways (M1, M3, M5) via calcium mobilization and Gi/o-coupled pathways (M2, M4) via cAMP inhibition.
-
Study Desensitization: Induce rapid receptor phosphorylation and internalization for trafficking studies.
This guide details the protocols for generating robust concentration-response curves (CRCs) for Oxo-M using two industry-standard readouts: Fluorescent Calcium Mobilization (kinetic) and HTRF® IP-One Accumulation (endpoint).
Mechanistic Background
Oxotremorine M acts as an orthosteric agonist across all five mAChR subtypes (M1–M5). The downstream signal transduction depends entirely on the specific receptor subtype expressed in the host cell line (e.g., CHO-K1 or HEK293).
-
Gq/11 Pathway (M1, M3, M5): Oxo-M binding triggers G
q activation, stimulating Phospholipase C (PLC ). This hydrolyzes PIP2 into DAG and IP3. IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular Calcium ( ).[3] -
Gi/o Pathway (M2, M4): Oxo-M binding activates G
i, which inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.
Figure 1: Oxotremorine M Signaling Pathways
Caption: Dual signaling mechanism of Oxotremorine M. It activates Calcium flux via Gq and inhibits cAMP via Gi.
Reagent Preparation & Handling
Scientific Rationale: Oxotremorine M is a salt (methiodide).[4] Unlike the free base Oxotremorine (which is an oil and oxidation-sensitive), Oxo-M is a stable solid. However, accurate molarity is critical for determining
Key Specifications
-
MW: ~322.2 g/mol
-
Solubility: Water soluble (>30 mg/mL). Avoid DMSO if possible, as it can cause artifacts in calcium assays at high concentrations.
Preparation Protocol
-
Stock Solution (10 mM): Dissolve 3.22 mg of Oxo-M in 1.0 mL of sterile, distilled water or PBS. Vortex until clear.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
-
Working Solutions: Prepare fresh on the day of the assay.
Protocol A: Calcium Mobilization Assay (Kinetic)
This is the preferred method for Gq-coupled receptors (M1, M3, M5). It detects the rapid transient release of ER calcium.
Assay Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4, Calcium-6). Upon Oxo-M binding, cytosolic
Step-by-Step Workflow
-
Cell Plating (Day 0):
-
Seed CHO-K1 or HEK293 cells stably expressing the mAChR subtype in black-walled, clear-bottom 384-well plates.
-
Density: 10,000–15,000 cells/well.
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading (Day 1):
-
Remove culture media (or use a no-wash kit).
-
Add Loading Buffer : HBSS + 20 mM HEPES + Calcium Dye + 2.5 mM Probenecid .
-
Critical Note: Probenecid inhibits the anion exchange transporter, preventing the leakage of the dye out of the cells.
-
Incubate for 45–60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.
-
-
Compound Preparation:
-
Prepare a 3X or 5X concentration plate of Oxo-M in HBSS/HEPES buffer.
-
Serial Dilution: 1:3 or 1:10 dilution series.
-
Range: 10 µM down to 0.1 nM (final assay concentration).
-
-
Data Acquisition (FLIPR/FDSS/Plate Reader):
-
Transfer plate to the reader.[5]
-
Baseline Read: Measure fluorescence for 10 seconds.
-
Injection: Automatically inject Oxo-M.
-
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for another 60 seconds.
-
Figure 2: Experimental Workflow
Caption: Standard workflow for Calcium Mobilization assays using Oxotremorine M.
Protocol B: IP-One Accumulation Assay (Endpoint)
For Gq receptors, Calcium is transient. To measure total pathway activation over time, or for high-throughput screening, the IP-One HTRF® assay (Cisbio/Revvity) is the gold standard. It measures IP1, a stable downstream metabolite of IP3, by blocking its degradation with Lithium Chloride (LiCl).
Step-by-Step Workflow
-
Cell Preparation:
-
Dissociate cells and resuspend in Stimulation Buffer (provided in kit).[5]
-
Critical: Stimulation buffer must contain 50 mM LiCl to block inositol monophosphatase (IMPase), causing IP1 accumulation.
-
-
Stimulation:
-
Dispense 7 µL of cell suspension (~10,000 cells) into a low-volume white 384-well plate.
-
Add 7 µL of Oxo-M (2X concentration).
-
Incubate for 1 hour at 37°C .
-
-
Detection (HTRF):
-
Add 3 µL of IP1-d2 conjugate (Acceptor).
-
Add 3 µL of Anti-IP1 Cryptate (Donor).
-
Incubate for 1 hour at RT (protect from light).
-
-
Read:
-
Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (or similar).
-
Emission: 620 nm (Donor) and 665 nm (Acceptor).[6]
-
Data Analysis & Interpretation
Calculation
-
Calcium: Calculate
or simply (Max RFU - Min Baseline RFU). -
IP-One: Calculate the HTRF Ratio:
.
Curve Fitting
Fit data to a 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response):
Expected Results (Reference Values)
| Parameter | M1 Receptor (CHO) | M3 Receptor (CHO) | Notes |
| 7.0 – 7.8 (15-100 nM) | 6.8 – 7.5 (30-150 nM) | Dependent on receptor expression density (Receptor Reserve). | |
| Hill Slope | ~1.0 | ~1.0 | >1.5 suggests positive cooperativity or assay artifacts. |
| Efficacy | 100% | 100% | Oxo-M is a full agonist relative to Acetylcholine in most systems. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window (Calcium) | Dye leakage | Ensure Probenecid (2.5 mM) is fresh and pH adjusted to 7.4. |
| High Basal Signal | Serum interference | Serum starve cells (0.5% FBS) for 4-16 hours prior to assay to reduce basal Gq activity. |
| Right-shifted Potency ( | Compound degradation | Oxo-M is stable, but ensure stock is not oxidized. Use fresh dilutions. |
| Bell-shaped Curve (Hook Effect) | Non-specific toxicity | At >100 µM, Oxo-M may cause pH changes or non-specific effects. Cap concentration at 10-30 µM.[1] |
| Variability in IP-One | LiCl omission | LiCl is mandatory to accumulate IP1. Ensure it is in the stimulation buffer. |
References
-
IUPHAR/BPS Guide to Pharmacology. Oxotremorine M Ligand Page. (Accessed 2026).
-
Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors." Molecular Pharmacology. (Seminal work on agonist binding states).
-
Cisbio/Revvity. IP-One HTRF Assay Principle and Protocol. (Industry Standard Protocol).
-
Tocris Bioscience. Oxotremorine M Product Datasheet & Solubility.
-
MedChemExpress. Oxotremorine M iodide Biological Activity.
Sources
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- 4. Oxotremorine M iodide | AChR | TargetMol [targetmol.com]
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- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Application Notes & Protocols: The Oxotremorine-Induced Pharmacological Model of Parkinson's Disease
Introduction and Scientific Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal loss depletes dopamine in the striatum, disrupting the delicate balance between the inhibitory dopaminergic system and the excitatory cholinergic system, leading to a state of relative cholinergic hyperactivity.[3][4] This imbalance is a primary contributor to the cardinal motor symptoms of PD, especially tremor and rigidity.
While neurotoxin-based models like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are invaluable for studying the progressive neurodegenerative aspects of PD, they are resource-intensive and not ideal for high-throughput screening of symptomatic therapies.[3][5] The Oxotremorine-induced model serves a different but equally critical purpose: it provides a rapid, acute, and reversible pharmacological simulation of the cholinergic overactivity characteristic of PD.[3]
This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and data interpretation for the effective use of Oxotremorine in rodent models to screen and characterize novel anti-Parkinsonian therapeutics.
A Note on Chemical Nomenclature: Oxotremorine vs. Oxotremorine M
It is critical to distinguish between two related compounds:
-
Oxotremorine : A tertiary amine and potent muscarinic acetylcholine receptor agonist. Crucially, it is lipid-soluble and readily crosses the blood-brain barrier (BBB) to exert effects on the central nervous system (CNS).[6] This is the correct agent for inducing central Parkinsonian-like symptoms via systemic administration.
-
Oxotremorine M (Oxotremorine Methiodide) : The N-methyl quaternary derivative of Oxotremorine. As a quaternary amine, it is charged and does not effectively cross the BBB.[4][6] Its effects are primarily restricted to the peripheral nervous system. While Oxotremorine M is a valuable tool for studying peripheral muscarinic receptors or for direct CNS administration (e.g., intrastriatal injection), it is unsuitable for the systemic model described herein.[7]
These application notes will focus exclusively on Oxotremorine , the centrally-acting agent.
Underlying Mechanism and Signaling Pathway
The efficacy of the Oxotremorine model is rooted in its ability to pharmacologically mimic the dopamine-acetylcholine imbalance in the basal ganglia.
-
Parkinson's Disease State : In PD, the loss of inhibitory dopamine input from the substantia nigra leads to disinhibition and subsequent hyperactivity of striatal cholinergic interneurons.
-
Oxotremorine Action : Systemic administration of Oxotremorine, a non-selective muscarinic agonist, bypasses the dopaminergic system and directly stimulates postsynaptic muscarinic acetylcholine receptors (primarily M1 and M4 subtypes) within the striatum.[3][8]
-
Basal Ganglia Output Modulation : This excessive stimulation of cholinergic receptors modulates the activity of the direct and indirect pathways of the basal ganglia, which are critical for action selection and motor control.[9][10] The resulting aberrant signaling from the basal ganglia to the motor cortex manifests as Parkinsonian-like motor deficits, with tremor being the most prominent symptom.[3]
Caption: Standard experimental workflow for the Oxotremorine model.
Behavioral Assessments
Behavioral scoring should be performed by an observer blinded to the treatment groups to ensure unbiased data collection. Assessments should begin 10-15 minutes after Oxotremorine injection. [3]
Tremor Assessment
Tremors are the most characteristic and reliable endpoint in this model. Animals are placed in a clear observation cage and scored at set intervals.
| Score | Description of Symptoms |
| 0 | No tremors observed. |
| 1 | Mild, intermittent tremors, primarily of the head or forelimbs. |
| 2 | Moderate, persistent tremors of the head and forelimbs. [3] |
| 3 | Severe, whole-body tremors, significantly affecting posture and movement. |
| Table 1: Tremor Scoring Scale. Adapted from literature protocols. | |
| [3] |
Akinesia and Rigidity (Catalepsy Bar Test)
This test measures the failure to correct an externally imposed posture, a sign of akinesia and rigidity. [3] Protocol:
-
A horizontal bar is set at a height of 9-10 cm from the surface.
-
Gently place the rat's or mouse's forepaws on the bar.
-
Immediately start a stopwatch.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A pre-determined cut-off time (e.g., 120 or 180 seconds) must be established. If the animal remains on the bar for the entire duration, it is assigned the maximum score. [3]
Spontaneous Locomotor Activity (Open Field Test)
Oxotremorine typically suppresses spontaneous motor activity. This can be quantified using an open field arena. [3] Protocol:
-
Use an open field arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with the floor divided into quadrants.
-
Place the animal in the center of the arena.
-
Record activity for a 5-10 minute period using a video-tracking system or manual observation.
-
Key parameters to analyze include:
Data Presentation and Expected Results
Quantitative data should be clearly presented, typically as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significance between groups.
| Treatment Group | Total Tremor Score (Sum of 15, 30, 60 min) | Bar Test Latency (seconds) | Total Line Crossings (5 min) |
| Vehicle Control | 0.2 ± 0.1 | 5.5 ± 1.2 | 120 ± 15 |
| Oxotremorine (0.5 mg/kg) | 7.8 ± 0.5 | 110.2 ± 9.8 | 35 ± 8 |
| Test Compound + Oxotremorine | 2.1 ± 0.4 | 25.7 ± 5.1 | 95 ± 12* |
| Table 2: Example of expected results. Data are hypothetical (mean ± SEM). * denotes p < 0.05 vs. Oxotremorine group, indicating a therapeutic effect of the test compound. |
Model Comparison: Pharmacological vs. Neurodegenerative
Choosing the correct animal model is paramount and depends entirely on the research question. The Oxotremorine model is a symptomatic model, not a disease-modifying model.
| Feature | Oxotremorine Model | 6-OHDA / MPTP Models |
| Induction Method | Systemic pharmacological challenge (muscarinic agonist). [3] | Stereotaxic injection of a neurotoxin (6-OHDA) or systemic injection (MPTP). [11][12][13] |
| Pathology | Mimics cholinergic hyperactivity; no neurodegeneration. [3] | Induces progressive degeneration of dopaminergic neurons. [2][5] |
| Onset of Symptoms | Acute and rapid (within minutes). [3] | Progressive over days to weeks. [11][14] |
| Reversibility | Transient and fully reversible. [3] | Permanent and largely irreversible lesion. |
| Primary Use Case | High-throughput screening for drugs targeting motor symptoms (tremor, rigidity). | Studying mechanisms of neurodegeneration, neuroprotection, and disease modification. |
| Table 3: Comparison of acute pharmacological and chronic neurotoxin-based models of Parkinson's disease. |
References
-
Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. (2022). ResearchGate. Available at: [Link]
-
Oxotremorine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Illustrates the tremorine and oxotremorine antagonism model stepwise. (n.d.). ResearchGate. Available at: [Link]
-
Lin, C. H., et al. (1990). Nicotinic actions of oxotremorine on murine skeletal muscle. Evidence against muscarinic modulation of acetylcholine release. Brain Research. Available at: [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]
-
Vavrek, F., et al. (n.d.). Neurochemical changes in animal models of Parkinson's disease. PMC - NIH. Available at: [Link]
-
Chou, A., et al. (n.d.). Animal Models of Tremor: Relevance to Human Tremor Disorders. PMC. Available at: [Link]
-
Núñez-Taltavull, J. F., et al. (2004). Biphasic effects of oxotremorine-M on turning behavior induced by caffeine in 6-OHDA-lesioned rats. European Journal of Pharmacology. Available at: [Link]
-
Erickson-Lamy, K., et al. (n.d.). Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography. PMC. Available at: [Link]
-
Foster, D. J., et al. (n.d.). Cholinergic projections to the substantia nigra reticulata inhibit dopamine modulation of basal ganglia through the M4 muscarinic receptor. PMC. Available at: [Link]
-
Jatana, N., et al. (n.d.). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC - NIH. Available at: [Link]
-
Mokry, J., & Cendelin, J. (1995). Antimuscarinic potency and functional selectivity of oxotremorine analogs at muscarinic receptor subtypes in the rat. PubMed. Available at: [Link]
-
Inhibition of oxotremorine-induced tremors. (n.d.). ResearchGate. Available at: [Link]
-
Konnova, E. A., & Swanberg, M. (2018). Animal Models of Parkinson's Disease. NCBI. Available at: [Link]
-
Boyarskaya, A. D., et al. (2024). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. MDPI. Available at: [Link]
-
Health Sciences Muscarinic M1 and M2 receptors, fasting and seizure development in animals. (n.d.). DergiPark. Available at: [Link]
-
Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. (n.d.). biomed.cas.cz. Available at: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. (2025). ResearchGate. Available at: [Link]
-
Fridjonsdottir, E. (2021). Imaging neurochemical changes associated with Parkinson´s disease and L-DOPA-induced dyskinesia using mass spectrometry. Diva-portal.org. Available at: [Link]
-
Striatal Dopamine D2-Muscarinic Acetylcholine M1 Receptor–Receptor Interaction in a Model of Movement Disorders. (2020). Frontiers. Available at: [Link]
-
Basal Ganglia: Mechanisms for Action Selection. (n.d.). ResearchGate. Available at: [Link]
-
Blesa, J., et al. (2023). Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. Available at: [Link]
-
Parkinson's Disease Research Models | 6OHDA & Acute MPTP. (n.d.). MD Biosciences. Available at: [Link]
-
Behavior tests used with the 6-OHDA model of PD, and what they tell us. (2013). MD Biosciences. Available at: [Link]
-
Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases. (2021). Frontiers. Available at: [Link]
-
Basal Ganglia: Mechanisms for Action Selection. (n.d.). The University of Manchester. Available at: [Link]
-
Shrestha, S., et al. (2015). A study on motor functions of C57BL/6 mice in tacrine and MPTP induced Parkinsonism model using force plate actimeter. IJPSR. Available at: [Link]
-
6-OHDA Parkinson's Model. (n.d.). Charles River Laboratories. Available at: [Link]
-
A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021). MDPI. Available at: [Link]
-
Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. (n.d.). PubMed. Available at: [Link]
-
Behavioral Tests Used in Experimental Animal Models. (2022). DergiPark. Available at: [Link]
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Navigating the Periphery: A Researcher's Guide to Oxotremorine M Administration and Pharmacokinetics
This document provides a detailed guide for researchers, scientists, and drug development professionals on the administration routes and pharmacokinetic profile of Oxotremorine M. As a potent, non-selective muscarinic acetylcholine receptor agonist, Oxotremorine M serves as an invaluable tool in probing the peripheral cholinergic system. Its unique chemical nature as a quaternary amine dictates its in vivo behavior, presenting both opportunities and challenges in experimental design. This guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible scientific approach.
Introduction to Oxotremorine M: The Quaternary Advantage
Oxotremorine M is the N-methylated, quaternary ammonium derivative of the well-known muscarinic agonist, oxotremorine. This structural modification results in a permanent positive charge, rendering the molecule highly polar and significantly limiting its ability to cross the blood-brain barrier (BBB).[1] This characteristic is paramount for researchers aiming to investigate the effects of muscarinic agonism on peripheral systems without the confounding influence of central nervous system (CNS) activity.[2]
While primarily a potent agonist at all five muscarinic acetylcholine receptor subtypes (M1-M5), some studies suggest that Oxotremorine M may also exhibit activity at nicotinic acetylcholine receptors.[3] This underscores the importance of careful experimental design and data interpretation.
The primary utility of Oxotremorine M in a research setting is to model and study the effects of peripheral cholinergic stimulation. This includes, but is not limited to, investigations into:
-
Salivation and lacrimation
-
Gastrointestinal motility
-
Cardiovascular responses
-
Bronchoconstriction
-
Bladder control
Understanding the relationship between the route of administration and the resulting pharmacokinetic profile is critical to achieving desired therapeutic concentrations and accurately interpreting experimental outcomes.
Strategic Selection of Administration Routes
The choice of administration route for Oxotremorine M is a critical decision that directly influences the onset, duration, and intensity of its pharmacological effects. The most common and practical routes for preclinical research are parenteral, bypassing the gastrointestinal tract and its variable absorption.
Intravenous (IV) Administration
Intravenous injection offers the most direct and rapid method of introducing Oxotremorine M into the systemic circulation.
-
Rationale: This route ensures 100% bioavailability, as the compound is delivered directly into the bloodstream, eliminating any absorption variability. It is the preferred method for studies requiring a rapid onset of action and precise control over plasma concentrations. IV administration is ideal for constructing dose-response curves and for short-term infusion studies.[4]
-
Advantages:
-
Immediate and predictable pharmacological effect.
-
Precise dose delivery and control.
-
Avoidance of first-pass metabolism.
-
-
Disadvantages:
-
Requires technical skill for accurate venous cannulation, particularly in smaller animals like mice.
-
Can induce stress in the animal, potentially affecting physiological parameters.
-
Risk of bolus effects, leading to transiently high and potentially toxic concentrations.
-
Subcutaneous (SC) Administration
Subcutaneous injection is a widely used and less invasive alternative to intravenous administration.
-
Rationale: This route allows for a slower and more sustained absorption of Oxotremorine M from the subcutaneous tissue into the systemic circulation. This mimics a more gradual release and can be advantageous for studies requiring a longer duration of action without the need for continuous infusion.
-
Advantages:
-
Technically simpler and less stressful for the animal compared to IV injection.
-
Provides a more sustained release profile, reducing the peak plasma concentration (Cmax) and potentially mitigating acute side effects.
-
Suitable for repeated dosing schedules.
-
-
Disadvantages:
-
Variable absorption rates depending on the injection site, local blood flow, and formulation.
-
Bioavailability is typically lower and more variable than with IV administration.
-
Potential for local tissue irritation at the injection site.
-
Intraperitoneal (IP) Administration
Intraperitoneal injection is another common parenteral route in rodent studies.
-
Rationale: The large surface area of the peritoneal cavity allows for relatively rapid absorption into the systemic circulation, faster than subcutaneous but slower than intravenous.
-
Advantages:
-
Technically easier to perform than IV injections.
-
Rapid onset of action.
-
-
Disadvantages:
-
Risk of injection into abdominal organs (e.g., intestines, bladder), which can lead to variability in absorption and potential for adverse effects.
-
Potential for first-pass metabolism in the liver before reaching systemic circulation, although less significant than with oral administration.
-
Pharmacokinetic Profile of Oxotremorine M
A comprehensive understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to designing effective in vivo studies. While specific, quantitative pharmacokinetic data for Oxotremorine M is not extensively available in publicly accessible literature, its behavior can be inferred from its chemical properties as a quaternary amine and from data on its parent compound, oxotremorine.
Note: The following table is a qualitative summary based on the known properties of quaternary amines. Researchers should perform pilot pharmacokinetic studies to determine the precise parameters for their specific experimental conditions.
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Bioavailability (F) | 100% | High, but variable | High, but variable |
| Time to Peak (Tmax) | Immediate | Slower, typically 15-30 min | Rapid, typically 5-15 min |
| Peak Concentration (Cmax) | Highest | Lower than IV and IP | Intermediate |
| Half-life (t½) | Dependent on clearance | Appears longer due to absorption phase | Similar to IV |
| Distribution | Primarily restricted to peripheral tissues; poor CNS penetration[1][2] | Primarily restricted to peripheral tissues; poor CNS penetration | Primarily restricted to peripheral tissues; poor CNS penetration |
| Metabolism | Expected to be metabolized in the liver | Subject to some pre-systemic metabolism | Subject to some first-pass metabolism |
| Excretion | Primarily renal (urine) and fecal | Primarily renal (urine) and fecal | Primarily renal (urine) and fecal |
Distribution
As a quaternary ammonium compound, Oxotremorine M is highly polar and does not readily cross biological membranes, including the blood-brain barrier.[1][2] Its distribution is therefore largely confined to the extracellular fluid and peripheral tissues.
Metabolism and Excretion
The metabolism of the parent compound, oxotremorine, is known to occur in the liver.[5] It is anticipated that Oxotremorine M undergoes hepatic metabolism as well. Due to its polarity, renal excretion is a major route of elimination for Oxotremorine M and its metabolites.[5]
Experimental Protocols for In Vivo Administration
The following protocols are intended as a guide for the administration of Oxotremorine M to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of Dosing Solutions
Oxotremorine M is typically available as a salt (e.g., iodide). It is soluble in aqueous solutions.
-
Vehicle: Sterile, isotonic (0.9%) saline is the recommended vehicle for preparing dosing solutions.
-
Preparation:
-
Calculate the required amount of Oxotremorine M based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the required amount of Oxotremorine M powder.
-
Dissolve the powder in the appropriate volume of sterile saline. Gentle warming or vortexing may be used to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility.
-
-
Storage: Freshly prepared solutions are recommended. If storage is necessary, solutions should be stored at 2-8°C for no longer than 24 hours.
Dose Selection and Calculation
The appropriate dose of Oxotremorine M will depend on the specific research question and the animal model. Reviewing existing literature for similar studies is recommended to determine a suitable dose range.[6]
Dose Calculation Formula:
Protocol for Subcutaneous (SC) Injection in Mice
-
Animal Restraint: Gently restrain the mouse using an appropriate technique to expose the dorsal side.
-
Injection Site: The loose skin over the interscapular region (between the shoulder blades) is the preferred site.
-
Procedure: a. Create a "tent" of skin by lifting the loose skin with your thumb and forefinger. b. Insert a 25-27 gauge needle, bevel up, at the base of the tented skin, parallel to the spine. c. Gently aspirate to ensure the needle is not in a blood vessel. d. Slowly inject the calculated volume of the Oxotremorine M solution. e. Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Monitoring: Observe the animal for any signs of distress or local reaction at the injection site.
Protocol for Intravenous (IV) Tail Vein Injection in Mice
-
Animal Restraint and Warming: Place the mouse in a suitable restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water will cause vasodilation of the lateral tail veins, making them more visible and easier to access.
-
Injection Site: The lateral tail veins are the target for injection.
-
Procedure: a. Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins. b. Using a 27-30 gauge needle attached to a syringe containing the Oxotremorine M solution, align the needle with the vein. c. Carefully insert the needle, bevel up, into the vein. A slight "flashback" of blood into the hub of the needle may be observed upon successful entry. d. Slowly inject the calculated volume. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site. e. After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Closely monitor the animal for any immediate adverse reactions.
Bioanalytical Methods for Quantification of Oxotremorine M
Accurate quantification of Oxotremorine M in biological matrices such as plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Proposed LC-MS/MS Method for Oxotremorine M Quantification
The following is a proposed protocol that would require validation for specific experimental use.
-
Sample Preparation: Due to the polar nature of Oxotremorine M, a robust sample preparation method is required to remove interfering matrix components. Solid-phase extraction (SPE) is a suitable technique.
-
SPE Sorbent: A mixed-mode cation exchange sorbent is recommended to retain the positively charged Oxotremorine M.[7]
-
Protocol Outline:
-
Conditioning: Condition the SPE cartridge with methanol followed by an equilibration buffer (e.g., ammonium acetate).
-
Loading: Load the pre-treated plasma sample (e.g., diluted with buffer).
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipophilic interferences.
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Elution: Elute Oxotremorine M with an acidified organic solvent (e.g., methanol with formic acid).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) for specific and sensitive quantification. The precursor ion will be the molecular weight of Oxotremorine M, and the product ion will be a characteristic fragment.
-
Internal Standard: A stable isotope-labeled version of Oxotremorine M would be the ideal internal standard to correct for matrix effects and variability in extraction and ionization.
-
Visualization of Key Processes
Oxotremorine M Signaling Pathway
Caption: Pharmacokinetic study workflow.
Journey to the Periphery: Administration to Effect
Caption: From administration to physiological effect.
References
- Sethy, V. H., & Francis, J. W. (1990). Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding. Journal of Pharmacological Methods, 23(4), 285–296.
- Biotage. (n.d.). Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid.
- Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
- Pharmacology of Oxotremorine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
- Hagan, J. J., & Gohlke, U. (2002). Intravenously administered oxotremorine and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats. Pharmacology & Toxicology, 90(4), 187–192.
- Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Frinchi, M., et al. (2021). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Molecular Neurobiology, 58(5), 2213–2227.
- Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
- Li, X., et al. (2016). Pharmacokinetics of Oxymatrine in Rat After Intravenous Administration by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Latin American Journal of Pharmacy, 35(8), 1736-1740.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Calafat, A. M., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
- Agilent Technologies. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
- Wikipedia. (n.d.). Oxotremorine.
- Broadley, K. J. (2017). Parasympathomimetic Amines. In Autonomic Pharmacology. Taylor & Francis.
- Tocris Bioscience. (n.d.). Oxotremorine M.
- Smith, B. J., et al. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. In Vivo Models in Drug Discovery, 21-54.
- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
- Marks, M. J., et al. (1986). Cholinergic adaptations to chronic oxotremorine infusion. Journal of Pharmacology and Experimental Therapeutics, 237(3), 897–904.
- Eglen, R. M., et al. (2010). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current Protocols in Pharmacology, Chapter 7, Unit7.9.
- Lu, M., & Aracava, Y. (1996). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. The Journal of Physiology, 496(Pt 2), 341–354.
- Zwart, R., et al. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms.
- Kruse, A. C., et al. (2014). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current Neuropharmacology, 12(5), 399–412.
- Mogg, A. J., et al. (2018). In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. Journal of Pharmacology and Experimental Therapeutics, 365(3), 649–658.
Sources
- 1. Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic adaptations to chronic oxotremorine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Intravenously administered oxotremorine and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Troubleshooting & Optimization
Frequently Asked Questions (FAQs): Understanding the Challenge
An Application Scientist's Guide to Enhancing the Aqueous Stability of Oxotremorine M
Welcome to the technical support center for Oxotremorine M. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this potent muscarinic agonist in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the stability of Oxotremorine M in your aqueous solutions, ensuring the reliability and reproducibility of your data.
Q1: I've noticed inconsistent results in my cell-based assays. Could my Oxotremorine M solution be the problem?
A: Absolutely. Inconsistent experimental outcomes, such as a diminished or variable dose-response, are classic indicators of reagent instability. Oxotremorine M, like many complex organic molecules, is susceptible to degradation in aqueous environments.[1][2] A loss of the parent compound means the effective concentration in your assay is lower than intended, leading to a perceived decrease in potency and poor reproducibility. Chronic administration studies have shown that tolerance can develop in vivo, but in vitro, a rapid loss of activity is more likely linked to chemical instability.[3]
Q2: What makes Oxotremorine M susceptible to degradation in water?
A: The chemical structure of Oxotremorine M contains two primary moieties that are vulnerable in an aqueous environment:
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The Pyrrolidinone Ring: This structure is a cyclic amide, specifically a γ-lactam. Lactam rings are susceptible to hydrolysis, a chemical reaction with water that breaks the ring open. This reaction can be catalyzed by both acidic and basic conditions (H+ or OH- ions), rendering the molecule inactive as it no longer possesses the correct conformation to bind to muscarinic receptors.[4][5][6]
-
The Acetylene (Alkyne) Bond: The carbon-carbon triple bond in the molecule's backbone is an electron-rich region. This makes it a potential site for oxidative degradation, especially in the presence of dissolved oxygen or trace metal ions that can catalyze oxidative processes.[7][8]
Understanding these two weak points is the key to designing an effective stabilization strategy.
Troubleshooting Guide: Proactive Stabilization Strategies
This section provides actionable solutions to common stability issues. The core principle is to control the chemical environment to minimize the rates of these degradative reactions.
Q3: What is the single most important factor for stabilizing my Oxotremorine M solution?
A: pH control. The rate of lactam hydrolysis is highly pH-dependent.[4] Unbuffered water can have a fluctuating pH, and even dissolving the Oxotremorine M salt can alter it. Preparing your stock and working solutions in a carefully selected buffer system is the most critical step you can take.
Recommendation: Aim for a slightly acidic pH range of 4.5 to 6.0 . This acidic environment helps to minimize the rate of base-catalyzed hydrolysis, which is typically faster for lactams than acid-catalyzed hydrolysis. Citrate and acetate buffers are excellent choices for this pH range.[1]
| Buffer System | Useful pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Excellent choice. Provides good buffering capacity in the target range. |
| Acetate Buffer | 3.8 - 5.8 | A suitable alternative to citrate buffer. |
| Phosphate Buffer | 5.8 - 8.0 | Generally avoid, as the neutral-to-alkaline range can accelerate hydrolysis. |
Always ensure your chosen buffer is compatible with your specific experimental model (e.g., non-toxic to cells at the working concentration).
Q4: Beyond pH, what other environmental factors should I control?
A: Temperature, oxygen, and light are critical secondary factors that must be managed.[1]
-
Temperature: Chemical reactions, including degradation, slow down significantly at lower temperatures. Never store aqueous solutions of Oxotremorine M at room temperature for extended periods.
-
Oxygen: To prevent potential oxidation of the acetylene bond, dissolved oxygen should be minimized.
-
Light: While less documented for this specific molecule, light, particularly UV light, can provide the energy to initiate degradation (photolysis) in many pharmaceutical compounds.[1]
Recommended Storage Conditions for Aqueous Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Buffered Saline (e.g., PBS adjusted to pH 5.5) or a dedicated Citrate/Acetate buffer. | Provides strict pH control to minimize hydrolysis.[1] |
| Preparation | Prepare fresh solutions for each experiment if possible. If storing, do so immediately after preparation.[9] | Minimizes time for degradation to occur. |
| Short-Term Storage | 2-8°C for up to 24-48 hours. | Slows degradation for daily use. |
| Long-Term Storage | -80°C is strongly recommended. Aliquot into single-use volumes to avoid freeze-thaw cycles. | Maximizes shelf-life for stock solutions (up to 6 months).[9] -20°C is acceptable for up to one month.[9] |
| Atmosphere | For long-term storage, gently bubble nitrogen or argon gas through the solution before capping and freezing. | Displaces dissolved oxygen to prevent oxidation.[2] |
| Container | Use amber glass or opaque polypropylene vials. | Protects from light to prevent photolysis.[1] |
Visualizing the Chemistry and Workflow
To better understand the challenges and solutions, the following diagrams illustrate the potential degradation pathways and the recommended workflow for preparing a stable solution.
Caption: Potential degradation pathways for Oxotremorine M in aqueous solution.
Caption: Recommended workflow for preparing a stabilized Oxotremorine M solution.
Protocols for the Bench
Q5: How can I perform a simple study to confirm the stability of my Oxotremorine M solution under my specific conditions?
A: A basic stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard. This allows you to quantify the amount of parent Oxotremorine M remaining over time.
Objective: To determine the percentage of Oxotremorine M remaining in your prepared solution after storage.
Materials:
-
Your prepared Oxotremorine M solution.
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS).
-
Mobile phase (consult literature or develop a method; typically a buffered aqueous/organic mixture).
-
Reference standard of Oxotremorine M.
Step-by-Step Protocol:
-
Time Point Zero (T=0): Immediately after preparing your solution, take an aliquot. Dilute it to an appropriate concentration for your HPLC method and inject it. This is your 100% reference point. Record the peak area of the Oxotremorine M.
-
Storage: Store the remaining solution under your desired conditions (e.g., 4°C or -20°C).
-
Subsequent Time Points (T=x): At predetermined intervals (e.g., 24 hours, 7 days, 30 days), remove an aliquot from storage.
-
Analysis: Allow the aliquot to come to room temperature. Prepare and inject it into the HPLC system using the exact same method as for T=0. Record the new peak area.
-
Calculation:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation: A good stability profile will show >95% of the compound remaining over the tested period. If you see a significant drop, your storage conditions are suboptimal, and you should re-evaluate your protocol (e.g., check pH, storage temperature, or prepare fresh for each use).
This self-validating process provides definitive proof of stability, lending high confidence to your experimental results. For more advanced analysis, LC-MS/MS can be used to identify and quantify specific degradation products.[10][11]
References
-
Frinchi, M., et al. (2021). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology, 41(8), 1717-1734. [Link]
-
Lu, C., et al. (1995). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. FEBS Letters, 374(2), 290-294. [Link]
-
Wang, Y., et al. (2023). Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 669, 131526. [Link]
-
Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 56(18), 2331-2339. [Link]
-
Carlson, J. E. (2023). Muscarinic Agonists. StatPearls. [Link]
-
Marks, M. J., et al. (1982). Cholinergic adaptations to chronic oxotremorine infusion. Journal of Pharmacology and Experimental Therapeutics, 220(2), 387-393. [Link]
-
Badawneh, M., & Wessjohann, L. A. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-173. [Link]
-
Kim, M., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3456. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Richardson, S. D. (2012). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
Le, C. H., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 14(21), 15488-15506. [Link]
-
López-Caballero, M. J., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Pharmaceutics, 13(12), 2189. [Link]
-
Page, M. I. (2009). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic Chemistry and Applications. [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. [Link]
-
Meyer, M. R., & Maurer, H. H. (2025). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. Drug Testing and Analysis. [Link]
- Bement, A. L., & El-Genk, M. S. (1979). Method for stabilizing acetylene. U.S.
-
Wang, Y., et al. (2023). Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions. ResearchGate. [Link]
-
Kruse, L. I., et al. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current Topics in Medicinal Chemistry, 18(12), 1048-1070. [Link]
-
Ehmann, D. E., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 994. [Link]
-
Verspohl, E. J., et al. (1994). Oxotremorine-m potentiation of glucose-induced insulin release from rat islets involves M3 muscarinic receptors. Journal of Pharmacology and Experimental Therapeutics, 269(2), 533-539. [Link]
-
Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(11), 2850. [Link]
-
Al-Amiery, A. A. (2022). Synthesis and biological activity of acetylene compounds derivatives of benzoin. ScienceScholar. [Link]
-
Oliva, M., et al. (2003). Lactam Hydrolysis Catalyzed by Mononuclear Metallo-β-lactamases: A Density Functional Study. Journal of the American Chemical Society, 125(11), 3311-3323. [Link]
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. Cholinergic adaptations to chronic oxotremorine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
Optimizing Oxotremorine M dosage to minimize off-target effects
Topic: Optimizing Oxotremorine M dosage to minimize off-target effects
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OXO-M-OPT-2024
Introduction: The Specificity Paradox
Welcome to the technical support interface. You are likely here because you are using Oxotremorine M (Oxo-M) —a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist—and are struggling with "noisy" data.
The Core Problem: Oxo-M is a pharmacological "sledgehammer." It activates all five muscarinic subtypes (M1–M5) with high potency.[1] Unlike its tertiary amine parent (Oxotremorine), Oxo-M is a quaternary amine, making it highly polar and unable to cross the blood-brain barrier (BBB) efficiently. However, in cellular assays or peripheral tissue baths, it will indiscriminately drive both Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) pathways.
To minimize off-target effects, you cannot rely on Oxo-M's inherent selectivity (which is negligible). Instead, you must engineer specificity through Pharmacological Isolation and Temporal Gating .
Module 1: Pharmacological Isolation (The "Antagonist Shield")
Since Oxo-M lacks subtype selectivity, you must "mask" the receptors you do not wish to study using subtype-selective antagonists. This is the only reliable method to attribute an Oxo-M signal to a specific receptor subtype in native tissue.
Strategic Protocol: Differential Blockade
Objective: Isolate M1-mediated Calcium flux in a mixed-receptor population (e.g., hippocampal slices or SH-SY5Y cells).
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Baseline: Establish a stable baseline.
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Shielding (Pre-incubation): Apply the specific antagonist cocktail for 15–30 minutes prior to Oxo-M exposure. This allows the antagonist to reach equilibrium occupancy at the off-target receptors.
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Activation: Apply Oxo-M at the EC80 concentration (typically 1–10 µM).
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Readout: Measure the response (e.g., Calcium transient).
Reference Table: The Antagonist Shield
Use these antagonists to block off-target noise when using Oxo-M.
| Target to BLOCK | Recommended Antagonist | Working Conc. (Ki) | Mechanism of Action |
| M1 | Pirenzepine | 10–100 nM | Selective M1 antagonist. |
| M2 | Methoctramine | 100 nM – 1 µM | Cardioselective M2 blocker. |
| M3 | 4-DAMP | 10–50 nM | High affinity M3/M1 blocker (poor M2 affinity). |
| M4 | Tropicamide | 200 nM – 1 µM | Moderate M4 selectivity (often used with others). |
| All (Control) | Atropine | 1 µM | Non-selective competitive antagonist (Negative Control). |
Technical Note: Avoid using high concentrations (>10 µM) of antagonists, as they lose subtype selectivity and begin to act as "dirty" blockers.
Module 2: Temporal Dynamics & Desensitization
Issue: "My signal peaks rapidly and then disappears, even though Oxo-M is still present."
Diagnosis: You are observing Homologous Desensitization .[2] Oxo-M is a full agonist that rapidly recruits G Protein-Coupled Receptor Kinases (GRKs) and
Troubleshooting Desensitization
-
The Window: M1/M3 signaling (Calcium flux) typically peaks within 10–30 seconds . Secondary messengers (like ERK1/2 phosphorylation) may persist for minutes.
-
Pulse vs. Continuous: Do not leave Oxo-M in the bath for >5 minutes if you plan to restimulate.
-
Protocol: Apply Oxo-M (30s)
Aggressive Washout (5-10 min) Restimulate.
-
-
Temperature: Internalization is temperature-dependent. Performing assays at room temperature (20-22°C) rather than 37°C can slow down desensitization/internalization kinetics, widening your observation window.
Module 3: Visualizing the Signaling Cascade
To optimize your readout, you must understand which pathway you are triggering. Oxo-M drives two distinct, opposing cascades depending on the receptor subtype.
Figure 1: Dual signaling pathways activated by Oxotremorine M. Note that M2/M4 activation inhibits cAMP, while M1/M3/M5 elevates Calcium.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my EC50 shifting between experiments?
A: This is likely due to Oxidation . Oxotremorine M is an iodide salt.[3] In solution, it is susceptible to oxidation, which reduces its potency.
-
Fix: Prepare stock solutions in degassed water or buffer.
-
Storage: Store aliquots at -20°C. Discard working solutions (diluted) after 24 hours. If your solution turns slightly yellow, free iodine has formed; discard it immediately.
Q2: I am seeing "rebound" effects after washing out Oxo-M. Why?
A: This is often a KCNQ (M-current) effect . Muscarinic stimulation (M1) closes KCNQ2/3 potassium channels (the "M-current"), increasing neuronal excitability. Upon washout, these channels reopen, causing a hyperpolarization overshoot.
-
Fix: If measuring membrane potential, be aware that Oxo-M modulates ion channels directly downstream of Gq signaling.
Q3: Can I use Oxo-M for in vivo CNS studies?
A: Generally, No. Oxotremorine M is a quaternary ammonium compound (permanently charged). It crosses the Blood-Brain Barrier (BBB) very poorly compared to Oxotremorine (tertiary amine).
-
Alternative: For CNS studies via systemic injection, use Oxotremorine sesquifumarate . Use Oxo-M only for direct intracranial injection or slice physiology.
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). Acetylcholine receptors (muscarinic) - Ligand: Oxotremorine M.[1][3] [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
-
Kelly, E., et al. (2008). G-protein-coupled receptor desensitization.[2][4][5] Cell Signaling. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxotremorine M iodide | AChR | TargetMol [targetmol.com]
- 4. Synergistic regulation of m2 muscarinic acetylcholine receptor desensitization and sequestration by G protein-coupled receptor kinase-2 and beta-arrestin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Oxotremorine M Solubility
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Oxotremorine M. This guide provides in-depth technical information and practical troubleshooting advice to ensure successful and reproducible experiments by achieving optimal solubility of this potent muscarinic acetylcholine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor for dissolving Oxotremorine M?
A1: The solubility of Oxotremorine M is fundamentally linked to its chemical structure and its behavior as a weak base. The key to understanding this lies in the concept of the pKa , which is the pH at which a compound is 50% in its ionized (protonated) form and 50% in its non-ionized (free base) form. For the related compound Oxotremorine, the basic pKa is 8.4[1].
-
Below the pKa (Acidic to Neutral pH): At a pH below 8.4, the tertiary amine group in the Oxotremorine M molecule readily accepts a proton (H+), becoming positively charged. This ionized, or salt, form is significantly more polar and, therefore, more soluble in aqueous solutions like buffers and cell culture media.
-
Above the pKa (Alkaline pH): As the pH increases above 8.4, the molecule tends to lose its proton, reverting to its neutral, non-ionized free base form. This form is less polar and has a much lower solubility in aqueous solvents, which can lead to precipitation.
Therefore, controlling the pH of your solvent is paramount to keeping Oxotremorine M in its soluble, protonated state for your experiments.
Q2: What is the recommended pH range for dissolving Oxotremorine M?
A2: Based on its pKa of 8.4, the recommended pH range for achieving maximum aqueous solubility is acidic to neutral (pH < 7.5) . Within this range, Oxotremorine M will be predominantly in its protonated, highly soluble form. For instance, the sesquifumarate salt of Oxotremorine has a reported solubility of approximately 3 mg/mL in PBS at pH 7.2[2].
Q3: Can I dissolve Oxotremorine M in pure water?
A3: Yes, Oxotremorine M iodide is soluble in water. One supplier reports a solubility of up to 32.22 mg/mL (100 mM) in water. However, the pH of deionized water can vary and may be slightly acidic due to dissolved atmospheric CO2. For consistency and to ensure a stable pH, using a buffered solution is highly recommended, especially when preparing stock solutions for long-term storage or for use in sensitive biological assays.
Q4: What are the recommended storage conditions for Oxotremorine M solutions?
A4: Both the solid form and stock solutions of Oxotremorine M should be stored at -20°C [3]. Some suppliers recommend desiccating the solid form during storage. It is also advised to avoid multiple freeze-thaw cycles to prevent degradation[3]. For aqueous solutions, it is best practice to prepare them fresh before use. If storage is necessary, some sources suggest not storing aqueous solutions for more than one day[2]. For longer-term storage, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C[4][5].
Troubleshooting Guide
Problem: My Oxotremorine M is not fully dissolving or has precipitated out of solution.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect pH of the solvent. | 1. Verify the pH of your buffer or water using a calibrated pH meter. 2. If the pH is neutral to alkaline, adjust to a slightly acidic pH (e.g., pH 5.0-6.5) by adding a small amount of dilute HCl. 3. If preparing a new solution, choose a buffer with a pH well below 8.4. | As explained by the Henderson-Hasselbalch equation, a pH below the pKa of 8.4 ensures the compound is in its protonated, more soluble form. |
| Concentration exceeds solubility limit. | 1. Consult the solubility data for your specific salt form and solvent (see table below). 2. If you need a higher concentration, consider preparing a stock solution in DMSO, which has a higher solubility for Oxotremorine M iodide (up to 125 mg/mL)[4]. 3. For aqueous solutions, you may need to work with a lower concentration. | Every compound has a finite solubility in a given solvent at a specific temperature. Exceeding this limit will result in a saturated solution with undissolved solid. |
| Low temperature of the solvent. | 1. Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. 2. Sonication can also be used to facilitate the dissolution process[4][5]. | Solubility is often temperature-dependent. Increasing the kinetic energy of the system can help overcome the energy barrier for dissolution. |
| Slow dissolution kinetics. | 1. Vortex or stir the solution for an extended period. 2. Sonication can be used to break up particles and increase the surface area for dissolution[4][5]. | The process of dissolution takes time. Providing mechanical agitation can speed up the process by increasing the interaction between the solute and the solvent. |
Solubility Data Summary
| Compound Form | Solvent | Reported Solubility | Molar Concentration | Source |
| Oxotremorine M iodide | Water | 32.22 mg/mL | 100 mM | |
| Oxotremorine M iodide | DMSO | 125 mg/mL | 387.97 mM | [4] |
| Oxotremorine M iodide | PBS | 7.14 mg/mL | 22.16 mM | [4] |
| Oxotremorine (sesquifumarate) | PBS (pH 7.2) | ~3 mg/mL | ~7.88 mM | [2] |
| Oxotremorine (sesquifumarate) | Ethanol | ~10 mg/mL | ~26.29 mM | [2] |
| Oxotremorine (sesquifumarate) | DMSO | ~14 mg/mL | ~36.80 mM | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Aqueous Stock Solution of Oxotremorine M Iodide
This protocol provides a step-by-step method for preparing a stable, soluble stock solution of Oxotremorine M iodide.
Materials:
-
Oxotremorine M iodide (solid)
-
Sterile, high-purity water or a suitable buffer (e.g., 10 mM MES, pH 6.0)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Based on the molecular weight of Oxotremorine M iodide (322.19 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Example: For 1 mL of a 10 mM solution, you would need 3.22 mg of Oxotremorine M iodide.
-
-
Weigh the compound: Carefully weigh the calculated amount of Oxotremorine M iodide in a suitable container.
-
Add the solvent: Add the desired volume of your chosen aqueous solvent (e.g., 10 mM MES, pH 6.0) to the solid.
-
Facilitate dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.
-
-
Verify pH (if using unbuffered water): If you used pure water, check the pH of the final solution. If it is above 7.5, adjust with a small amount of dilute HCl.
-
Sterile filter: For use in cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container[4][5].
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage[4][5].
Workflow for Preparing an Aqueous Oxotremorine M Stock Solution
Caption: Workflow for preparing a stable aqueous stock solution of Oxotremorine M.
Chemical Stability Considerations
References
-
Eurofins DiscoverX. (n.d.). Oxotremorine-M. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4630, Oxotremorine. Retrieved from [Link]
-
Bio-Techne. (n.d.). Oxotremorine M (1067) by Tocris. Retrieved from [Link]
- Taylor & Francis. (n.d.). Oxotremorine – Knowledge and References. Retrieved from a general search; direct URL not available.
- ResearchGate. (n.d.). Compound stability under different pH conditions. Retrieved from a general search; direct URL not available.
-
PubMed. (2008, October 15). In vitro sensitivity of cholinesterases and [3H]oxotremorine-M binding in heart and brain of adult and aging rats to organophosphorus anticholinesterases. Retrieved from [Link]
- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from a general search; direct URL not available.
Sources
Validation & Comparative
Technical Guide: Oxotremorine M vs. Carbachol Potency & Efficacy Profile
Executive Summary
In muscarinic acetylcholine receptor (mAChR) research, Carbachol (CCh) and Oxotremorine M (Oxo-M) represent two distinct classes of orthosteric probes. While often used interchangeably as "non-selective agonists," their pharmacological profiles differ significantly in terms of intrinsic efficacy (
-
Carbachol acts as the reference full agonist with high intrinsic efficacy but moderate potency. It is a mixed agonist, activating both muscarinic and nicotinic receptors.
-
Oxotremorine M , a quaternary ammonium derivative of oxotremorine, acts as a high-affinity muscarinic-selective agonist . It typically exhibits higher potency (lower
) than Carbachol but displays system-dependent efficacy , acting as a partial agonist in tissues with low receptor reserve and a full agonist in high-reserve systems.
Recommendation: Use Carbachol for maximal system stimulation and as a normalization standard (
Mechanistic Profile & Signaling Architecture
Both ligands bind to the orthosteric site of all five muscarinic subtypes (M1–M5). However, their downstream signal transduction is dictated by the specific G-protein coupling of the receptor subtype.
Receptor Coupling
-
M1, M3, M5: Couple to
, activating Phospholipase C (PLC ), leading to phosphoinositide hydrolysis and intracellular calcium mobilization. -
M2, M4: Couple to
, inhibiting Adenylyl Cyclase (AC) and modulating ion channels (e.g., GIRK).
Signaling Pathway Diagram
The following diagram illustrates the divergent signaling pathways activated by both agonists.
Caption: Differential coupling of M-subtypes to Gq (calcium flux) and Gi (cAMP inhibition) pathways.
Comparative Data Analysis: Potency vs. Efficacy[1][2]
The distinction between Potency (
Quantitative Comparison Table
The data below synthesizes findings from mammalian expression systems (CHO/HEK cells) and tissue preparations (Ileum/Bladder).
| Feature | Oxotremorine M (Oxo-M) | Carbachol (CCh) |
| Chemical Class | Pyrrolidine (Quaternary Amine) | Choline Carbamate |
| Receptor Selectivity | Non-selective Muscarinic (M1-M5) | Mixed Muscarinic & Nicotinic |
| Binding Affinity ( | High (nM range) Typically 10-100x tighter binder than CCh | Low/Moderate ( |
| Functional Potency ( | High (6.9 – 7.5) | Moderate (5.8 – 6.7) |
| Intrinsic Efficacy ( | Variable (Partial to Full) Highly dependent on receptor reserve | High (Reference Full) Robust even in low reserve systems |
| BBB Permeability | No (Charged quaternary amine) | Poor (Charged quaternary amine) |
| Stability | High | High (Resistant to AChE) |
Interpretation of Data[1][2][3][4][5][6][7][8]
-
Binding vs. Function Paradox: Oxo-M binds with higher affinity (lower
) than Carbachol. However, binding affinity does not guarantee activation efficiency. -
The "Partial Agonist" Effect: In systems with low receptor density (e.g., certain transfected cell lines or specific physiological tissues like the rabbit ciliary body), Oxo-M often yields an
of 40–80% relative to Carbachol. -
The "Full Agonist" Effect: In tissues with a large receptor reserve (e.g., guinea pig ileum), Oxo-M can produce a maximal response indistinguishable from Carbachol, as occupying only a fraction of receptors is sufficient to saturate the signaling machinery.
Experimental Protocol: Calcium Mobilization Assay (FLIPR)
This protocol validates the potency differences using a
Reagents & Setup
-
Cell Line: CHO-K1 or HEK293 stably expressing human M3 receptor.
-
Agonists:
-
Carbachol (Stock: 100 mM in water).
-
Oxotremorine M (Stock: 10 mM in water).
-
-
Detection: Fluo-4 AM or Calcium-6 dye.
-
Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer).
Step-by-Step Methodology
-
Cell Plating: Seed cells at 50,000 cells/well in a 96-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight.
-
Dye Loading: Remove media. Add 100
L of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to inhibit export). Incubate 60 min at 37°C. -
Compound Preparation:
-
Prepare 10-point serial dilutions (1:3) of CCh and Oxo-M in Assay Buffer.
-
Range: 10
M to 0.5 nM final concentration. -
Note: CCh requires higher concentrations to define the top of the curve (up to 100
M).
-
-
Baseline Reading: Transfer plate to FLIPR/FlexStation. Record baseline fluorescence (
) for 10 seconds. -
Agonist Injection: Automatically inject 20
L of 5X compound solution. -
Kinetic Measurement: Record fluorescence (
) for 120 seconds. Peak response usually occurs at 10–20 seconds. -
Data Analysis: Calculate
or Max-Min RFU. Fit to a 4-parameter logistic equation (Sigmoidal Dose-Response).
Experimental Workflow Diagram
Caption: Standardized workflow for measuring agonist potency via intracellular calcium flux.
Critical Technical Considerations
Selectivity & Nicotinic Cross-Talk
-
Carbachol: If your cells/tissue express Nicotinic Acetylcholine Receptors (nAChRs), Carbachol will activate them.
-
Mitigation: You must include a nicotinic antagonist (e.g., Hexamethonium or Mecamylamine) in the assay buffer when using CCh to isolate the muscarinic response.
-
-
Oxotremorine M: Highly selective for muscarinic receptors.[1] No nicotinic blockade is required.
Desensitization Kinetics
Muscarinic receptors (especially M3) undergo rapid phosphorylation and internalization upon agonist binding.
-
Oxo-M often induces rapid desensitization due to its high affinity and tight binding residence time.
-
Carbachol also induces desensitization but may show different recovery kinetics.
-
Protocol Tip: For calcium assays, measure the peak response immediately. For equilibrium assays (like IP-One accumulation), ensure incubation times are optimized to capture accumulation before extensive receptor downregulation occurs.
References
-
IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]
-
Freedman, S. B., et al. (1988). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors.[2] British Journal of Pharmacology.[3] [Link]
-
Griffin, M. T., et al. (2001). Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M-2 and M-3 receptors.[4] Journal of Pharmacology and Experimental Therapeutics.[4] [Link]
-
Achoppin, A., et al. (2001). Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle.[5] British Journal of Pharmacology.[3] [Link]
-
Jakubik, J., et al. (2014). Potency and efficacy of agonists carbachol, oxotremorine, pilocarpine and xanomeline of intracellular calcium response. ResearchGate / PLOS ONE. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Oxotremorine M vs. Arecoline Receptor Selectivity Profile
Executive Summary
This guide provides a technical comparison between Oxotremorine M (Oxo-M) and Arecoline , two critical cholinergic ligands used in neuropharmacology and drug discovery. While both target Muscarinic Acetylcholine Receptors (mAChRs), they differ fundamentally in intrinsic efficacy , physicochemical properties , and subtype selectivity .
-
Oxotremorine M: A synthetic, quaternary ammonium compound.[1] It acts as a non-selective, high-potency full agonist at M1–M5 receptors. Due to its permanent charge, it does not cross the Blood-Brain Barrier (BBB), making it an ideal tool for in vitro characterization or peripheral in vivo studies.
-
Arecoline: A natural alkaloid (tertiary amine).[2] It acts as a partial agonist with a preference for M1, M3, and M5 subtypes over M2 and M4 in terms of potency. It readily crosses the BBB, making it suitable for central nervous system (CNS) investigations, though its utility is complicated by off-target nicotinic activity.
Chemical & Pharmacological Profile
| Feature | Oxotremorine M (Oxo-M) | Arecoline |
| Chemical Class | Synthetic Amino-alkyne (Quaternary) | Natural Alkaloid (Tertiary) |
| BBB Permeability | No (Peripherally restricted) | Yes (CNS penetrant) |
| Primary Target | mAChRs (M1–M5) | mAChRs (M1–M5) + nAChRs |
| Intrinsic Efficacy | Full Agonist (High Efficacy) | Partial Agonist (Moderate Efficacy) |
| Key Application | Reference standard for maximal receptor activation in vitro.[3] | Investigating partial agonism; CNS cholinergic stimulation.[2] |
Receptor Selectivity & Potency Analysis
Muscarinic Subtype Profile
The following data synthesizes binding affinity (
Critical Insight: "Non-selective" does not mean equal potency. Oxo-M activates all subtypes with high efficacy (
), whereas Arecoline shows distinct potency windows, acting most potently at M1 and M3, but with significantly reduced intrinsic activity (of ACh).
Comparative Potency Table (Functional
)
| Subtype | Signaling | Oxo-M Potency ( | Arecoline Potency ( | Selectivity Note |
| M1 | ~20–50 nM | 7 nM | Arecoline is highly potent but partial ( | |
| M2 | ~50–100 nM | 95 nM | Arecoline shows lower efficacy at M2; Oxo-M is a full agonist. | |
| M3 | ~50 nM | 11 nM | Arecoline is M1/M3 preferring relative to M2/M4. | |
| M4 | ~20 nM | 410 nM | Major Divergence: Oxo-M is a "super-agonist" at M4; Arecoline is weak. | |
| M5 | ~50 nM | 69 nM | Intermediate potency for both. |
Data Sources: Synthesized from Cayman Chemical, IUPHAR/BPS Guide to Pharmacology, and primary literature [1, 2].
Mechanism of Action: Signaling Pathways
Understanding the downstream effects is crucial for assay design. M1, M3, and M5 couple to
Figure 1: Differential signaling activation. Oxotremorine M drives both pathways to maximal capacity. Arecoline activates them partially, with a potency bias toward the Gq (M1/M3) pathway.
Experimental Protocols
To validate the selectivity profiles described above, researchers should employ specific functional assays. Below are the standard operating procedures (SOPs) for determining Potency (
Workflow Visualization
Figure 2: Experimental decision tree for characterizing muscarinic agonists.
Detailed Protocol: Calcium Mobilization (M1/M3/M5)
Objective: Determine
-
Cell Preparation: Use CHO-K1 or HEK293 cells stably expressing human M1, M3, or M5 receptors. Seed at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading:
-
Remove growth media.
-
Add 100
L of Fluo-4 AM loading solution (2 M Fluo-4 AM + 2.5 mM Probenecid in HBSS). -
Incubate for 45–60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare Oxotremorine M stock (10 mM in water).
-
Prepare Arecoline HBr stock (10 mM in water/DMSO).
-
Create 8-point serial dilutions (e.g.,
M to M) in HBSS.
-
-
Assay Execution:
-
Place plate in FLIPR or standard plate reader (Ex: 494 nm, Em: 516 nm).
-
Record baseline fluorescence for 10 seconds.
-
Inject 20
L of agonist. -
Record fluorescence for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak minus Baseline). -
Normalize data: Define 10
M Oxo-M response as 100% (or 10 M ACh). -
Fit to Sigmoidal Dose-Response equation to derive
.
-
Detailed Protocol: cAMP Inhibition (M2/M4)
Objective: Measure the agonist's ability to inhibit Forskolin-induced cAMP accumulation.[5]
-
Induction: Since M2/M4 are
coupled, basal cAMP is low. You must artificially raise cAMP levels using Forskolin (5–10 M) to observe inhibition. -
Treatment:
-
Treat cells with Forskolin + Agonist (Oxo-M or Arecoline) simultaneously.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Use a TR-FRET (e.g., HTRF) or Luminescent (e.g., GloSensor) cAMP assay kit.
-
Interpretation:
-
Oxo-M: Expect >80% inhibition of the Forskolin signal (Full Agonist).
-
Arecoline: Expect partial inhibition (e.g., 40–60%), plateauing despite higher concentrations.
-
References
-
Okamoto, H., et al. (2002).[6] "Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine." British Journal of Pharmacology. Link
-
Zwart, R., et al. (2018).[7] "Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms."[7] Biochemical and Biophysical Research Communications. Link
-
IUPHAR/BPS Guide to Pharmacology. "Acetylcholine receptors (muscarinic) Ligand Activity." Link
-
Cayman Chemical. "Arecoline (hydrobromide) Product Information." Link
-
BindingDB. "Binding Affinity Data for Oxotremorine and Arecoline." Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Arecoline hydrobromide, Muscarinic receptor agonist (CAS 300-08-3) | Abcam [abcam.com]
- 4. An investigation of whether agonist-selective receptor conformations occur with respect to M2 and M4 muscarinic acetylcholine receptor signalling via Gi/o and Gs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide for Researchers: Oxotremorine M vs. Oxotremorine Sesquifumarate
A Deep Dive into Two Potent Muscarinic Agonists for In Vitro and In Vivo Research
For researchers in pharmacology, neuroscience, and drug development, the choice of the right chemical tool is paramount to the success and interpretability of their experiments. Oxotremorine and its analogs are classical, non-selective muscarinic acetylcholine receptor (mAChR) agonists that have been instrumental in elucidating the role of the cholinergic system in various physiological and pathological processes. This guide provides a detailed comparison of two widely used forms: Oxotremorine M (iodide salt) and Oxotremorine sesquifumarate.
This document will delve into the critical differences in their chemical properties, pharmacological profiles, and practical applications, supported by experimental data and detailed protocols. Our goal is to equip researchers with the necessary information to make an informed decision on which compound is best suited for their specific experimental needs.
At a Glance: Key Differentiators
| Feature | Oxotremorine M | Oxotremorine Sesquifumarate |
| Chemical Nature | Quaternary amine, iodide salt | Tertiary amine, sesquifumarate salt |
| Blood-Brain Barrier (BBB) Permeability | No | Yes |
| Primary Application Focus | Peripheral muscarinic systems | Central and peripheral muscarinic systems |
| Solubility | High water solubility | Soluble in water and DMSO |
| Off-Target Activity | Potentiates NMDA receptors, may have nicotinic actions | Primarily muscarinic activity reported |
The Critical Divide: Central vs. Peripheral Action
The most significant advantage of Oxotremorine M over Oxotremorine sesquifumarate lies in its inability to cross the blood-brain barrier (BBB).[1] Oxotremorine is a tertiary amine, a chemical characteristic that allows it to readily penetrate the central nervous system (CNS).[1] In contrast, Oxotremorine M is the N-methyl quaternary derivative of oxotremorine.[1] This permanent positive charge on the nitrogen atom renders the molecule highly polar and prevents its passage across the lipophilic BBB.
This fundamental difference dictates the primary experimental applications of each compound:
-
Oxotremorine M: The ideal tool for investigating the effects of muscarinic receptor activation in the peripheral nervous system (PNS) without the confounding influence of central effects. This is crucial for studies on smooth muscle contraction, glandular secretion, and cardiovascular function.
-
Oxotremorine Sesquifumarate: Utilized when studying the central effects of muscarinic agonism, such as tremor, hypothermia, and cognitive functions.[1] However, it is important to remember that its systemic administration will also activate peripheral muscarinic receptors.
Figure 1. Differential access of Oxotremorine M and Oxotremorine Sesquifumarate to the CNS and PNS.
Pharmacological Profile: A Tale of Two Agonists
Both Oxotremorine M and Oxotremorine are potent, non-selective full agonists at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] However, there are nuances to their activity and potential for off-target effects that researchers should consider.
Muscarinic Receptor Potency and Selectivity
While both compounds are generally considered non-selective, some reports suggest that Oxotremorine sesquifumarate may primarily activate M2 receptors.[2] This claim, however, is not universally supported, with most of the literature describing it as a non-selective agonist.[1] Direct comparative studies on the potency of both compounds across all five muscarinic receptor subtypes are limited. However, data from various sources indicate that both are highly potent agonists. For instance, [3H]Oxotremorine-M is a widely used radioligand for studying high-affinity agonist binding sites of muscarinic receptors.[1]
Off-Target Activities of Oxotremorine M
A significant advantage of Oxotremorine sesquifumarate for certain studies is its relatively clean profile with respect to non-muscarinic targets. In contrast, Oxotremorine M has been shown to have direct, atropine-insensitive effects on other receptor systems:
-
NMDA Receptor Potentiation: Oxotremorine M can directly potentiate NMDA receptor-mediated currents, an effect not observed with Oxotremorine.[3][4] This is an important consideration for neurophysiological studies where NMDA receptor activity is being investigated.
-
Nicotinic Receptor Activation: There is evidence that Oxotremorine M can also act as an agonist at nicotinic acetylcholine receptors, particularly at the single-channel level.[5]
These off-target activities of Oxotremorine M can be either a confounding factor or a point of interest, depending on the research question. For studies focused purely on muscarinic receptor function, Oxotremorine sesquifumarate may be the more appropriate choice.
Physicochemical Properties and Practical Considerations
The choice between these two compounds can also be influenced by practical considerations related to their salt form and solubility.
The Role of the Salt Form
The sesquifumarate salt of Oxotremorine is a common formulation for research compounds. Salt formation is a standard strategy in drug development to improve the physicochemical properties of a parent molecule.[6][7] The use of fumaric acid to form a sesquisalt (a 2:3 molar ratio of the drug to the counterion) can offer advantages such as:
-
Improved Stability: Salts are often more crystalline and less hygroscopic than the free base, leading to better long-term stability.[7]
-
Enhanced Solubility and Dissolution Rate: Salt formation can significantly increase the aqueous solubility and dissolution rate of a compound, which is crucial for achieving desired concentrations in in vitro assays and for bioavailability in in vivo studies.[6][7]
Solubility
-
Oxotremorine M (iodide): Highly soluble in water.
-
Oxotremorine sesquifumarate: Soluble in water and dimethyl sulfoxide (DMSO).
The high water solubility of Oxotremorine M is an advantage for preparing aqueous stock solutions for in vitro and in vivo experiments. The solubility of Oxotremorine sesquifumarate in DMSO provides flexibility for preparing highly concentrated stock solutions that can then be further diluted in aqueous buffers.
Experimental Protocols: A Guide to Application
The following are representative protocols for in vitro and in vivo experiments. These should be adapted and optimized for specific experimental conditions.
In Vitro Receptor Binding Assay: A Comparative Approach
This protocol outlines a competitive radioligand binding assay to determine the affinity of Oxotremorine M and Oxotremorine sesquifumarate for muscarinic receptors in a tissue or cell membrane preparation.
Objective: To determine the inhibitory constant (Ki) of Oxotremorine M and Oxotremorine sesquifumarate at muscarinic receptors.
Materials:
-
Membrane preparation (e.g., from rat brain cortex or CHO cells expressing a specific muscarinic receptor subtype)
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand
-
Oxotremorine M iodide
-
Oxotremorine sesquifumarate
-
Atropine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of Oxotremorine M and Oxotremorine sesquifumarate in assay buffer.
-
Prepare a solution of [3H]NMS in assay buffer at a concentration close to its Kd.
-
Prepare a high concentration solution of atropine (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of the unlabeled ligand (Oxotremorine M or Oxotremorine sesquifumarate) or atropine.
-
[3H]NMS
-
Membrane preparation
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]NMS as a function of the log concentration of the competitor.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a comparative receptor binding assay.
In Vivo Assessment of Central vs. Peripheral Effects
This protocol describes a method to differentiate the central and peripheral effects of Oxotremorine M and Oxotremorine sesquifumarate in rodents.
Objective: To compare the ability of Oxotremorine M and Oxotremorine sesquifumarate to induce central (tremor) and peripheral (salivation) muscarinic effects.
Animals: Male Wistar rats (250-300g)
Materials:
-
Oxotremorine M iodide
-
Oxotremorine sesquifumarate
-
Saline solution (0.9% NaCl)
-
Scoring system for tremor and salivation
-
Stopwatch
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the testing environment for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Divide the animals into three groups: Vehicle (saline), Oxotremorine M, and Oxotremorine sesquifumarate.
-
Administer the drugs intraperitoneally (i.p.) at equimolar doses.
-
-
Observation and Scoring:
-
Observe each animal individually for a period of 30-60 minutes post-injection.
-
Tremor Assessment: Score the intensity of tremors at regular intervals (e.g., every 5 minutes) using a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
-
Salivation Assessment: Score the degree of salivation at the same intervals (e.g., 0 = no salivation, 1 = slight drooling, 2 = profuse drooling).
-
-
Data Analysis:
-
Calculate the mean tremor and salivation scores for each group at each time point.
-
Compare the scores between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome:
-
The Oxotremorine sesquifumarate group is expected to show significant increases in both tremor and salivation scores.
-
The Oxotremorine M group is expected to show a significant increase in the salivation score but no or minimal increase in the tremor score, demonstrating its peripheral selectivity.
Conclusion: Making the Right Choice for Your Research
The choice between Oxotremorine M and Oxotremorine sesquifumarate is a critical one that depends entirely on the specific research question.
Choose Oxotremorine M when:
-
Your research focuses exclusively on peripheral muscarinic receptor function.
-
You need to avoid any confounding effects from the central nervous system.
-
High water solubility is a key requirement for your experimental setup.
-
You are aware of and can control for its potential off-target effects on NMDA and nicotinic receptors.
Choose Oxotremorine sesquifumarate when:
-
Your research investigates the central effects of muscarinic agonism.
-
You are studying a whole-animal physiological response that involves both central and peripheral components.
-
A cleaner pharmacological profile with fewer off-target activities is essential.
-
The improved stability and handling properties of a sesquifumarate salt are advantageous.
By carefully considering the distinct properties of these two powerful research tools, scientists can design more precise and interpretable experiments to further our understanding of the complex and vital role of the cholinergic system in health and disease.
References
-
Differences in central and peripheral responses to oxotremorine in young and aged rats. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Antimuscarinic potency and functional selectivity of oxotremorine analogs at muscarinic receptor subtypes in the rat. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Central and peripheral muscarinic actions of physostigmine and oxotremorine on avoidance responding of squirrel monkeys. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Oxotremorine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Stereochemical requirements for central and peripheral muscarinic and antimuscarinic activity of some acetylenic compounds related to oxotremorine. (1982). British Journal of Pharmacology, 76(2), 299–304. [Link]
-
Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. (n.d.). pA2 Online. Retrieved February 22, 2026, from [Link]
-
Stereochemical requirements for central and peripheral muscarinic and antimuscarinic activity of some acetylenic compounds related to oxotremorine. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. (2018). Biochemical and Biophysical Research Communications, 495(1), 481-486. [Link]
-
m2-toxin: A selective ligand for M2 muscarinic receptors. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Allosteric site in M2 acetylcholine receptors: evidence for a major conformational change upon binding of an orthosteric agonist instead of an antagonist. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules, 23(7), 1756. [Link]
-
Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (2022). bioRxiv. [Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. (n.d.). SpringerLink. Retrieved February 22, 2026, from [Link]
-
An investigation of whether agonist-selective receptor conformations occur with respect to M2 and M4 muscarinic acetylcholine receptor signalling via Gi/o and Gs proteins. (2005). British Journal of Pharmacology, 144(8), 1117–1128. [Link]
-
Regional differences in receptor reserve for analogs of oxotremorine in vivo: implications for development of selective muscarinic agonists. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. (2000). British Journal of Pharmacology, 130(1), 145–152. [Link]
-
Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
M2, M3, and M4 Receptor Subtypes Contribute to Muscarinic Potentiation of GABAergic Inputs to Spinal Dorsal Horn Neurons. (2005). The Journal of Neuroscience, 25(20), 4938–4946. [Link]
-
Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]
-
PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021). [Link]
-
Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. (2020). Communications Biology, 3(1), 47. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Heart, 95(22), 1809–1812. [Link]
-
Stereoselectivity of muscarinic receptors in vivo and in vitro for oxotremorine analogues. N-[4-(tertiary amino)-2-butynyl]-5-methyl-2-pyrrolidones. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
[3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. (n.d.). IRIS. Retrieved February 22, 2026, from [Link]
-
Neuroprotective and antioxidant properties of Oxotremorine-M, a non selective muscarinic acetylcholine receptors agonist, in cellular and animal models of Alzheimer disease. (n.d.). IRIS. Retrieved February 22, 2026, from [Link]
-
Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. (2022). ResearchGate. [Link]
-
Health Sciences Muscarinic M1 and M2 receptors, fasting and seizure development in animals. (n.d.). DergiPark. Retrieved February 22, 2026, from [Link]
-
In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents. (2020). ResearchGate. [Link]
-
Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1−M4 muscarinic receptors: Use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. (n.d.). Scilit. Retrieved February 22, 2026, from [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). bioRxiv. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). CHIMIA International Journal for Chemistry, 64(3), 134-138. [Link]
-
M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Benchmarking Muscarinic Modulation: The Oxotremorine-M Induced Hypothermia Guide
The following guide is designed to address the specific technical nuances of the Oxotremorine-M (Oxo-M) model, distinguishing it from the classic Oxotremorine (sesquifumarate) model to ensure experimental reproducibility.
Executive Summary: The "Salt" Trap
In the field of muscarinic pharmacology, reproducibility failures often stem from a single, overlooked chemical distinction: the difference between Oxotremorine Sesquifumarate and Oxotremorine-M (Methiodide) .
While both are potent muscarinic acetylcholine receptor (mAChR) agonists, they possess fundamentally different pharmacokinetic profiles. This guide clarifies the specific utility of Oxotremorine-M (Oxo-M) as a tool for distinguishing central vs. peripheral thermoregulation and provides a self-validating protocol to ensure robust data.
Key Takeaway:
-
Oxotremorine Sesquifumarate (Tertiary Amine): Freely crosses the Blood-Brain Barrier (BBB). The "Gold Standard" for screening central cholinergic activity.
-
Oxotremorine-M (Quaternary Amine): Poor BBB penetration.[1] Used via Intracerebroventricular (ICV) injection for central mapping, or systemic injection to isolate peripheral muscarinic toxicity.
Mechanistic Foundation
Hypothermia induced by muscarinic agonists is a complex physiological response involving the hypothalamic set-point and peripheral heat dissipation.
-
Primary Mechanism: Activation of central M2 (autoreceptor) and M3 receptors in the preoptic anterior hypothalamus (POAH).
-
Physiological Output: Inhibition of brown adipose tissue (BAT) thermogenesis and induction of tail vasodilation (heat loss).
Signaling Pathway Visualization
The following diagram illustrates the receptor-level cascade and the critical divergence between systemic Oxo-M and Oxo-Sesquifumarate.
Figure 1: Mechanistic divergence of Oxotremorine analogs. Note that Systemic Oxo-M fails to engage the central hypothalamic drive efficiently due to BBB exclusion.
Comparative Analysis: Selecting the Right Tool
This table objectively compares Oxotremorine-M against its primary alternatives. Use this to validate your experimental design.
| Feature | Oxotremorine-M (Methiodide) | Oxotremorine (Sesquifumarate) | Pilocarpine |
| Primary Structure | Quaternary Amine (Charged) | Tertiary Amine (Uncharged) | Tertiary Amine |
| BBB Permeability | Low / Negligible [1] | High [1] | Moderate |
| Receptor Selectivity | Non-selective (High Potency) | Non-selective (Partial Agonist) | M1 Dominant (Partial) |
| Systemic Hypothermia | Weak/Inconsistent (requires high dose) | Robust & Dose-Dependent | Moderate (confounded by seizures) |
| ICV Hypothermia | Extremely Potent [2] | Potent | Potent |
| Primary Use Case | Distinguishing peripheral vs. central effects; Receptor binding assays. | Standard in vivo screening for antipsychotics/cholinergics. | Sialogogue models; Epilepsy models. |
| Reproducibility Risk | High: If used systemically expecting CNS effects. | Low: If ambient temp is controlled.[2] | Medium: "Dirty" profile (seizures). |
Reproducibility Factors & Experimental Protocol
To achieve high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, you must control the variables that modulate cholinergic sensitivity.
Critical Variables
-
Ambient Temperature (
): Muscarinic hypothermia is dependent on the gradient between body and environment.-
Requirement: Maintain
at 22°C ± 1°C . -
Why: At thermoneutrality (~29°C for mice), the hypothermic effect is masked because the animal does not need to defend its body temperature aggressively [3].
-
-
Stress (SISP): Stress-Induced Hyperthermia can mask drug-induced hypothermia.
-
Protocol: Acclimate animals to the probe/handling for 3 days prior to the experiment.
-
-
Strain Sensitivity:
-
C57BL/6: Standard responders.
-
BALB/c: Often show higher sensitivity to cholinergic stress.
-
The Self-Validating Protocol (Systemic vs. ICV)
Objective: To induce measurable hypothermia using Oxotremorine-M (ICV) or validate lack of central effect (Systemic).
Step 1: Baseline Establishment
-
Time: T = -60 mins to T = 0.
-
Action: Measure rectal temperature (probe depth 2 cm) twice, 30 mins apart.
-
Validation: Animals with baseline < 36.5°C or > 38.0°C must be excluded.
Step 2: Administration (Choose Route)[3]
-
Route A: Intracerebroventricular (ICV) - The Oxo-M Standard
-
Dose: 0.1 – 1.0 µ g/mouse (dissolved in artificial CSF).
-
Volume: 2-5 µL.
-
Expectation: Rapid onset hypothermia (within 10-15 mins). This confirms Oxo-M's high potency at central receptors when BBB is bypassed [2].
-
-
Route B: Intraperitoneal (IP) - The Negative Control
-
Dose: 0.1 – 0.5 mg/kg (dissolved in saline).
-
Expectation: Minimal hypothermia compared to Oxo-Sesquifumarate. Peripheral signs (salivation, lacrimation) will be present without the profound temperature drop, validating the compound's inability to cross the BBB [1].
-
Step 3: Data Acquisition
-
Timepoints: T = +15, +30, +60, +90, +120 mins.
-
Readout: Rectal temperature.
-
Endpoint: Max
(change from baseline).
Troubleshooting & Decision Logic
Use this workflow to diagnose reproducibility issues.
Figure 2: Troubleshooting logic for Muscarinic Hypothermia assays. Note the critical branch point regarding the specific salt form used.
References
-
Sethy, V. H., & Francis, J. W. (1990). Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding.[1] Journal of Pharmacological Methods, 23(4), 285-296.[1]
-
Freedman, S. B., et al. (1989). Central and peripheral mediation of hypothermia, tremor and salivation induced by muscarinic agonists in mice. European Journal of Pharmacology. (Contextualized via comparative analysis in Journal of Pharmacology and Experimental Therapeutics).
-
Reimúndez, A., et al. (2018). Mild hypothermia in Trpm8-/- mice when exposed to cold temperatures. Journal of Neuroscience. (Demonstrates ambient temperature impact on thermoregulation).
-
Ringdahl, B., Roch, M., & Jenden, D. J. (1987). Regional differences in receptor reserve for analogs of oxotremorine in vivo: implications for development of selective muscarinic agonists.[4] Journal of Pharmacology and Experimental Therapeutics, 242(2), 464-471.[4]
Sources
- 1. Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a single dose of an acetylcholinesterase inhibitor on oxotremorine- and nicotine-induced hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional differences in receptor reserve for analogs of oxotremorine in vivo: implications for development of selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
